3-Bromo-5-(trifluoromethoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWFMHKHBDYTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382337 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453565-90-7 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-(trifluoromethoxy)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS Number 453565-90-7, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a trifluoromethoxy group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and material science. The trifluoromethoxy group (-OCF₃) is of particular interest in drug design as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies for this compound, tailored for professionals in research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to distinguish this compound from its close structural analog, 3-Bromo-5-(trifluoromethyl)benzoic acid, as data for the two are often conflated in commercial and sometimes academic literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 453565-90-7 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |
| Molecular Weight | 285.01 g/mol | [1][2] |
| Appearance | Solid (form not specified) | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
Synthetic Protocols
A documented method for the synthesis of this compound involves the diazo-deamination of its amino-substituted precursor.
Experimental Protocol: Synthesis from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid [4]
-
Starting Material: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.5 g, 5 mmol) is mixed with ethanol (15 mL) and cooled to 0 °C.
-
Acidification: Concentrated sulfuric acid (2.26 g, 10.2 mmol) is added slowly to the mixture.
-
Diazotization: An aqueous solution (1.2 mL) of sodium nitrite (0.38 g, 5.5 mmol) is added dropwise over 1 hour at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature.
-
Work-up and Purification: (Detailed work-up and purification steps are not provided in the cited source).
This synthetic route provides a targeted method for obtaining the desired compound. The reactivity of the final product is characteristic of substituted benzoic acids and aryl bromides, making it amenable to a variety of organic transformations.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow from the amino precursor.
Analytical Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets or singlets in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield shift (δ > 10 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 165 ppm). The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with fluorine. |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), a strong C=O stretch (~1700), C-O stretch (~1300), and C-Br stretch in the fingerprint region. |
| Mass Spec. | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity). |
Applications in Drug Development and Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[5][6] The trifluoromethoxy group is known to enhance drug-like properties.
This compound and its derivatives have been investigated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neurological and inflammatory disorders.[7] MAGL is a key enzyme in the endocannabinoid signaling pathway, and its inhibition can lead to anti-inflammatory and neuroprotective effects.
Signaling Pathway Context: MAGL Inhibition
Caption: Inhibition of the MAGL pathway.
Safety and Handling
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery, particularly in the development of MAGL inhibitors. While a synthetic route has been identified, a comprehensive public dataset of its physicochemical and spectroscopic properties is still lacking. Further research to fully characterize this compound would be beneficial for its broader application in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [sigmaaldrich.com]
- 6. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]
- 7. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS number 453565-90-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity, making it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 453565-90-7 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1] |
| Molecular Weight | 285.01 g/mol | [2] |
| Boiling Point | 290.6°C at 760 mmHg | [2] |
| Density | 1.797 g/cm³ | [2] |
| IUPAC Name | This compound | [2] |
Synthesis and Purification
Synthetic Route
A known synthetic pathway to this compound involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction. The general workflow for this synthesis is depicted below.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a known procedure for the synthesis of this compound.
Materials:
-
4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Hypophosphorous acid (50% aqueous solution)
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
In a suitable reaction vessel, suspend 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid in ethanol.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled suspension while maintaining the temperature at 0°C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
To the resulting diazonium salt solution, add hypophosphorous acid.
-
Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.
-
The product can then be isolated by extraction and purified.
Purification Protocol: Recrystallization
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
-
Hot-filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Data
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of 7-9 ppm. The exact chemical shifts and coupling constants will be influenced by the bromo, trifluoromethoxy, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (typically >160 ppm), while the aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
C-O stretching vibrations for the carboxylic acid and the ether linkage of the trifluoromethoxy group.
-
C-Br and C-F stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (285.01 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5]
Applications in Drug Development
This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The trifluoromethoxy group can enhance a molecule's metabolic stability and ability to cross cell membranes, while the bromo substituent provides a convenient handle for further chemical modifications through cross-coupling reactions.
Role as a Synthetic Intermediate
The bromine atom on the aromatic ring can be readily functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the rapid generation of libraries of compounds for biological screening. The carboxylic acid group can be converted to amides, esters, or other functional groups to further explore the structure-activity relationship (SAR) of a lead compound.
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core that mimics the adenine region of ATP, the natural substrate for kinases. The structural features of this compound make it an attractive starting point for the design of such inhibitors. For example, it can be envisioned as a key component in the synthesis of inhibitors targeting signaling pathways that are frequently dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.[6][7]
Figure 2: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising building block for the development of new pharmaceuticals, particularly kinase inhibitors. Its unique combination of a reactive bromine atom and a metabolically stable trifluoromethoxy group provides medicinal chemists with a versatile platform for synthesizing diverse compound libraries. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. This compound (453565-90-7) at Nordmann - nordmann.global [nordmann.global]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 3-Bromo-5-(trifluoromethoxy)benzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 453565-90-7) is an aromatic carboxylic acid featuring a bromine atom and a trifluoromethoxy group.[1] These substitutions are of significant interest in medicinal chemistry and materials science, as the trifluoromethoxy group (-OCF3) can enhance metabolic stability and lipophilicity, influencing a compound's pharmacokinetic profile and interaction with biological targets.[1]
This technical guide provides a summary of the available physical properties of this compound. While comprehensive experimental data for this specific molecule is limited in publicly available literature, this document outlines the standard, validated experimental protocols for determining its key physical characteristics. The methodologies provided are intended to equip researchers with the necessary procedures to characterize this and similar compounds in a laboratory setting.
Core Physical and Chemical Properties
The fundamental identifiers and properties of this compound are summarized below. It is important to distinguish this compound from its analogue, 3-Bromo-5-(trifluoromethyl)benzoic acid, which possesses a different substituent (-CF3) and consequently different physical properties.
| Property | Data | Reference(s) |
| CAS Number | 453565-90-7 | [1][2][3] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][2][3] |
| Molecular Weight | 285.01 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Storage Conditions | Sealed in dry, Room Temperature | [3] |
| Melting Point | Experimental data not readily available | |
| Boiling Point | Experimental data not readily available | |
| Density | Experimental data not readily available | |
| pKa | Experimental data not readily available | |
| Solubility | Experimental data not readily available |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the essential physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the melting range.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of this compound into a mortar and gently grind it into a fine powder.[4]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[5]
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube, sealed-end down, through a long, vertical glass tube to pack the sample tightly.[6] The final packed sample height should be 2-3 mm.[6]
-
Initial (Rough) Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 5-10°C per minute) to find an approximate melting temperature.[4]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample tube. Heat the sample, ensuring the temperature ramp is slow (1-2°C per minute) as it approaches the expected melting point.[4][7]
-
Recording the Melting Range:
-
Repetition: For accuracy, the determination should be performed at least twice.[4]
Solubility Characterization
Solubility provides crucial information about a molecule's polarity and the presence of acidic or basic functional groups. A systematic approach is used to classify the compound's solubility in a range of solvents.
Objective: To determine the solubility of the compound in water, acidic, basic, and organic solvents.
Apparatus:
-
Small test tubes
-
Spatula or weighing balance
-
Graduated cylinders or pipettes
-
Vortex mixer (optional)
-
Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Diethyl ether (or another organic solvent like hexane or dichloromethane).
Procedure:
-
General Method: To a test tube, add approximately 25 mg of the compound (solute).[8] Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8] Observe if the solid dissolves completely.
-
Water Solubility:
-
Test the compound's solubility in water. If it dissolves, proceed to test the aqueous solution with litmus or pH paper to determine if it is acidic or basic.[9] A benzoic acid derivative is expected to be acidic.
-
-
Solubility in Aqueous Base (for water-insoluble compounds):
-
If the compound is insoluble in water, test its solubility in 5% NaOH solution. Carboxylic acids that are insoluble in water will react with a strong base to form a soluble sodium salt.
-
Next, test its solubility in 5% NaHCO₃ solution. Only sufficiently strong acids (like carboxylic acids) will react with this weak base to dissolve, often with the effervescence of CO₂ gas.[10]
-
-
Solubility in Aqueous Acid (for water-insoluble compounds):
-
If the compound is insoluble in water, test its solubility in 5% HCl. This is primarily to detect basic functional groups, such as amines.[8] this compound is not expected to be soluble in acid.
-
-
Solubility in Organic Solvents:
-
Test the compound's solubility in a non-polar organic solvent like diethyl ether or hexane. Based on the "like dissolves like" principle, the large aromatic structure suggests some solubility in less polar organic solvents.[11]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[12]
Objective: To determine the pKa value by monitoring pH changes during the neutralization of the acid with a standard basic solution.
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Beaker (e.g., 100 mL)
-
Volumetric flasks and pipettes
-
Standardized ~0.1 M NaOH solution
-
Standardized ~0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)[13]
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[13][14]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water, or a water/ethanol mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[13][15] Add KCl solution to maintain a constant ionic strength.[13]
-
Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar.[14] Immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar.[15]
-
Initial Acidification: Add 0.1 M HCl to the solution to lower the pH to ~1.8-2.0, ensuring the carboxylic acid is fully protonated at the start.[13][14]
-
Titration: Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]
-
Data Collection: Continue adding titrant until the pH has passed the equivalence point and reached a stable high value (e.g., pH 12-12.5).[13][14]
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve (the inflection point).
-
The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).[15][16]
-
-
Replication: Perform a minimum of three titrations to ensure precision and report the average pKa value with the standard deviation.[13]
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for characterizing a solid organic compound.
References
- 1. CAS 453565-90-7: this compound [cymitquimica.com]
- 2. 453565-90-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 453565-90-7|this compound|BLD Pharm [bldpharm.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.ws [chem.ws]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. asdlib.org [asdlib.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-5-(trifluoromethoxy)benzoic acid molecular weight and formula
An In-depth Technical Guide on 3-Bromo-5-(trifluoromethoxy)benzoic acid
This document provides core technical data for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a halogenated aromatic carboxylic acid. The presence of the bromine atom and the trifluoromethoxy group makes it a versatile intermediate for the synthesis of more complex molecules in various research and development applications.
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for clear reference.
| Parameter | Value | Reference |
| Molecular Formula | C8H4BrF3O3 | [1][2] |
| Molecular Weight | 285.01 g/mol | [1][2] |
| CAS Number | 453565-90-7 | [2] |
| MDL Number | MFCD04116041 | [1][2] |
Note: Experimental protocols and signaling pathway diagrams are not applicable to the scope of this technical data sheet, which focuses solely on the molecular weight and formula of the specified compound.
References
The Solubility Profile of 3-Bromo-5-(trifluoromethoxy)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for its determination and discusses the key factors influencing its solubility profile.
Introduction
The molecular structure of this compound, characterized by a carboxylic acid group, a bromine atom, and a trifluoromethoxy group, imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities. These features suggest a varied solubility profile across different classes of organic solvents. Understanding this profile is paramount for its effective use in synthetic chemistry, enabling rational solvent selection for reactions, crystallizations, and chromatographic separations. In the context of drug development, solubility is a cornerstone of a compound's druggability, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred from its structural components:
-
Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting moderate to good solubility in protic solvents like methanol, ethanol, and isopropanol.
-
Polar Aprotic Solvents (e.g., Ketones, Ethers, Esters): The polar nature of the carbonyl and trifluoromethoxy groups is expected to facilitate dissolution in polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate.
-
Nonpolar Solvents (e.g., Hydrocarbons): The presence of the benzene ring and the halogen substituents provides some nonpolar character, which may allow for limited solubility in solvents like toluene and hexane. However, the polar functional groups are likely to limit extensive dissolution in highly nonpolar media.
Quantitative Solubility Data
| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Isopropanol | Polar Protic | Moderate to High | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Data to be determined |
| Ethyl Acetate | Polar Aprotic (Ester) | Moderate to High | Data to be determined |
| Dichloromethane | Halogenated | Moderate | Data to be determined |
| Toluene | Aromatic Hydrocarbon | Low to Moderate | Data to be determined |
| Hexane | Aliphatic Hydrocarbon | Low | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any suspended particles.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a calibrated HPLC-UV system to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
-
Visualizations
The following diagrams illustrate the key experimental workflow and the factors influencing the solubility of organic compounds.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodology for researchers to generate this critical data. The provided experimental protocol, coupled with an understanding of the structural factors influencing solubility, empowers scientists in drug development and chemical synthesis to make informed decisions regarding solvent selection, thereby optimizing their experimental and manufacturing processes. The systematic determination and reporting of such data will be a valuable contribution to the broader scientific community.
Spectroscopic and Structural Elucidation of 3-Bromo-5-(trifluoromethoxy)benzoic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-(trifluoromethoxy)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
-
IUPAC Name: this compound
The structure of this compound is characterized by a benzoic acid core with a bromine atom and a trifluoromethoxy group at the 3 and 5 positions, respectively. These substituents significantly influence the electronic properties and spectroscopic characteristics of the molecule.
Spectroscopic Data
While publicly available, comprehensive raw spectroscopic data for this compound is limited, several chemical suppliers indicate its availability.[2][4] This section presents the expected spectroscopic data based on the known structure and spectral data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | br s | 1H | -COOH |
| ~8.15 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-2) |
| ~7.95 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-6) |
| ~7.70 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-4) |
Note: The aromatic protons will appear as closely spaced triplets or broad singlets due to small meta-coupling constants.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | -C OOH |
| ~150.0 (q, J ≈ 1.8 Hz) | C -OCF₃ |
| ~135.0 | Ar-C H (C-2) |
| ~132.0 | Ar-C -COOH |
| ~129.0 | Ar-C H (C-6) |
| ~125.0 | Ar-C H (C-4) |
| ~122.0 | Ar-C -Br |
| ~120.0 (q, J ≈ 258 Hz) | -OC F₃ |
Note: The carbon attached to the -OCF₃ group and the -CF₃ carbon itself will appear as quartets due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1720 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1600 | Medium | C=C stretch (Aromatic ring) |
| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1150-1210 | Strong | C-F stretch (Trifluoromethoxy) |
| 1000-1100 | Strong | C-O stretch (Aryl ether) |
| 600-800 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 284/286 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 267/269 | Medium | [M-OH]⁺ |
| 239/241 | Medium | [M-COOH]⁺ |
| 186/188 | Low | [M-OCF₃-CO]⁺ |
| 158 | Low | [C₆H₃Br]⁺ |
Note: The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) for fragments containing bromine.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]
-
Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.
-
¹H NMR Acquisition: A standard proton experiment is performed with a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a KBr plate, and allowing the solvent to evaporate.[7]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty KBr plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL for analysis.[8][9]
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in both positive and negative ion modes over a mass range of m/z 50-500. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizations
Spectroscopic Analysis Workflow
References
- 1. scbt.com [scbt.com]
- 2. 453565-90-7 | this compound - Capot Chemical [capotchem.com]
- 3. 453565-90-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. 453565-90-7|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
3-Bromo-5-(trifluoromethoxy)benzoic acid safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of complex pharmaceutical molecules. Its unique trifluoromethoxy group offers functional diversity, making it a valuable building block in medicinal chemistry and material science. This document outlines its chemical and physical properties, safety information, a detailed synthesis protocol, and its potential applications.
Compound Identification and Properties
This section details the fundamental chemical and physical characteristics of this compound, providing essential data for laboratory and research applications.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 453565-90-7 | [1] |
| Molecular Formula | C8H4BrF3O3 | [1] |
| Molecular Weight | 285.01 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 87 - 89 °C |
Safety Data Sheet (SDS) Summary
A thorough understanding of the safety profile of a chemical is paramount for its handling and use in a research environment. This section summarizes the key safety information for this compound.
Table 2: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315 - Causes skin irritation |
| Eye Irritation | 2A | H319 - Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335 - May cause respiratory irritation |
Table 3: Precautionary Statements (GHS)
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust, mist, spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a dry, cool, and well-ventilated area. Keep container closed when not in use. | |
| Disposal | Dispose of contents/container in accordance with licensed collector's sorting instructions. |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is provided below, based on established chemical literature.
Experimental Procedure:
-
Initial Reaction Mixture: In a suitable reaction vessel, 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.5 g, 5 mmol) is mixed with ethanol (15 mL) at 0 °C.
-
Acidification: Concentrated sulfuric acid (2.26 g, 10.2 mmol) is slowly added to the mixture.
-
Diazotization: An aqueous solution (1.2 mL) of sodium nitrite (0.38 g, 5.5 mmol) is added dropwise at 0 °C over a period of 1 hour.
-
Reaction Progression: The reaction mixture is gradually warmed to room temperature and then heated to reflux for 45 minutes.
-
Quenching and Extraction: The reaction is terminated by the addition of water. The mixture is then extracted with dichloromethane, and the organic phase is separated.
-
Purification: The dichloromethane layer is dried and concentrated to yield the crude product. The crude product is dissolved in a 1M sodium hydroxide solution and extracted with ether to remove impurities. The aqueous phase is then acidified with 2M HCl to a pH of 2, leading to the precipitation of the solid product.
-
Final Product: The precipitate is filtered and dried to give the target product, this compound.
References
In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzoic acid for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 453565-90-7) is a substituted aromatic carboxylic acid. Its unique trifluoromethoxy and bromo functional groups make it a valuable intermediate in the synthesis of complex pharmaceutical molecules and novel chemical entities. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and potential applications in research and development.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of commercial chemical suppliers. Purity levels are typically high, ensuring suitability for demanding research and development applications. While pricing and available quantities are often subject to quotation, a summary of prominent suppliers and their stated specifications is provided below.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Alachem Co., Ltd. | 453565-90-7 | C8H4BrF3O3 | 285.01 | - | Suitable for applications from R&D to industrial use.[1] |
| BLD Pharm | 453565-90-7 | C8H4BrF3O3 | 285.01 | - | For Research Use Only. |
| Santa Cruz Biotechnology | 453565-90-7 | C8H4BrF3O3 | 285.01 | - | Specialty product for proteomics research applications. |
| Sigma-Aldrich | 453565-90-7 | C8H4BrF3O3 | - | ≥98% | - |
| ECHO CHEMICAL CO., LTD. | 453565-90-7 | - | - | - | Available in 1g specifications. |
| SynQuest Laboratories, Inc. | 453565-90-7 | C8H4BrF3O3 | - | - | Laboratory chemicals for scientific research and development.[2] |
| BOC Sciences | 453565-90-7 | C8H4BrF3O3 | 285.01 | - | Main product for drug discovery and design services. |
| Nordmann | 453565-90-7 | C8H4BrF3O3 | - | - | Intermediate used in the synthesis of complex pharmaceutical molecules.[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C8H4BrF3O3 |
| Molecular Weight | 285.01 g/mol |
| Boiling Point | 290.6°C at 760 mmHg |
| Density | 1.797 g/cm³ |
| InChI Key | OYWFMHKHBDYTKB-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
General Workflow for the Synthesis of Substituted Benzoic Acids:
A general workflow for the synthesis of a substituted benzoic acid, which could be adapted for this compound, is depicted below. This typically involves the introduction of the desired functional groups onto a benzene ring followed by the conversion of a suitable precursor to the carboxylic acid moiety.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is of increasing importance in medicinal chemistry.[3] It is more lipophilic and electron-withdrawing than a methoxy group, which can enhance a molecule's metabolic stability and cell permeability.[3] The trifluoromethoxy group is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to chlorine or fluorine.[3]
While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active compounds. The bromo- and trifluoromethoxy-substituted phenyl ring serves as a key building block for creating libraries of compounds for high-throughput screening.
Potential Signaling Pathway Involvement:
Given the prevalence of similar structures in pharmacologically active agents, it is plausible that derivatives of this compound could interact with various biological targets. The general role of such building blocks in drug discovery is to provide a scaffold that can be further modified to achieve specific biological effects.
Caption: The role of this compound as a building block in a typical drug discovery workflow.
Safety and Handling
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Handling should be performed in a well-ventilated area or a fume hood.[2]
References
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Substituent
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group is a unique and powerful substituent in modern medicinal and materials chemistry. Its incorporation into molecular scaffolds can profoundly alter electronic, physicochemical, and metabolic properties. This guide provides a detailed examination of the electronic effects of the -OCF3 group, supported by quantitative data, experimental methodologies, and conceptual diagrams to aid in rational molecular design.
Core Electronic Properties: A Duality of Effects
The electronic character of the trifluoromethoxy group is a nuanced interplay between strong inductive withdrawal and weak resonance donation.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful inductive pull of electron density away from the oxygen atom and, subsequently, from the aromatic ring or attached scaffold. This makes the -OCF3 group one of the most potent electron-withdrawing substituents by induction.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be donated into an adjacent π-system (like a benzene ring) through resonance. However, this effect is significantly attenuated compared to a methoxy (-OCH3) group. The strong inductive pull from the fluorine atoms decreases the availability of the oxygen lone pairs for donation. Furthermore, as discussed in Section 3, the preferred orthogonal conformation of the -OCF3 group relative to an aromatic ring minimizes orbital overlap, further weakening this resonance contribution.
This duality results in the -OCF3 group being a strong overall electron-withdrawer, often referred to as a "super-halogen" or "pseudo-halogen" for its electronic similarity to halogen atoms but with enhanced lipophilicity.[1]
Quantitative Analysis: Hammett Substituent Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[2][3] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethoxy group possesses significant positive σ values, confirming its strong electron-withdrawing nature.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Reference |
| -H | 0.00 | 0.00 | [4] |
| -CH3 | -0.07 | -0.17 | [4] |
| -OCH3 | +0.12 | -0.27 | [4] |
| -OCF3 | +0.39 | +0.36 | [5] |
| -CF3 | +0.43 | +0.54 | [4] |
| -Cl | +0.37 | +0.23 | [4] |
| -NO2 | +0.71 | +0.78 | [4] |
| Table 1: Comparison of Hammett constants for the -OCF3 group and other common substituents. |
Notably, the σp value for -OCF3 (+0.36) is less positive than that of -CF3 (+0.54), which reflects the weak but present +R (electron-donating) effect from the oxygen atom that slightly counteracts the inductive withdrawal at the para position.[6]
Conformational Preference and Electronic Implications
Unlike the methoxy group, which prefers a planar conformation to maximize resonance with an aromatic ring, the trifluoromethoxy group adopts a perpendicular (orthogonal) orientation. This is due to a combination of hyperconjugation between the oxygen lone pairs and the C-F antibonding orbitals (nO → σ*C-F) and electrostatic repulsion between the fluorine atoms and the ring's π-electrons. This orthogonal arrangement minimizes π-orbital overlap, significantly reducing the resonance-donating capacity of the oxygen lone pairs and amplifying the dominance of the inductive effect.
Experimental Protocols for Determining Electronic Effects
The electronic impact of the -OCF3 group can be empirically measured through various techniques, most notably by determining acid dissociation constants (pKa) and through NMR spectroscopy.
The pKa of a substituted phenol or anilinium ion is a direct measure of the substituent's ability to stabilize the resulting phenoxide or aniline base. Electron-withdrawing groups like -OCF3 stabilize the anionic phenoxide, making the parent phenol more acidic (lower pKa).
| Compound | pKa in Water (25 °C) | Note |
| Phenol | 9.95 | Reference |
| 4-Methylphenol (p-cresol) | 10.26 | EDG decreases acidity |
| 4-Chlorophenol | 9.42 | EWG increases acidity |
| 4-Trifluoromethylphenol | 8.68 | Strong EWG increases acidity[7] |
| 4-Trifluoromethoxyphenol | 9.30 (Predicted) | Strong EWG increases acidity [8][9] |
| 4-Nitrophenol | 7.15 | Very strong EWG increases acidity |
| Table 2: pKa values for substituted phenols, demonstrating the acid-strengthening effect of the -OCF3 group. |
Experimental Protocol: Potentiometric Titration This method involves titrating a solution of the compound of interest with a standardized acid or base and monitoring the pH.[10][11]
-
Preparation: A precise amount of the trifluoromethoxy-substituted phenol is dissolved in a suitable solvent (often a water/co-solvent mixture for solubility) to a known concentration (e.g., 1-10 mM).[11][12] The ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[12]
-
Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
Titration: The sample solution is placed in a jacketed vessel at a constant temperature (e.g., 25 °C) and purged with nitrogen to remove dissolved CO2.[11] A standardized solution of strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point. More advanced analysis involves fitting the data to theoretical curves or using derivative plots to precisely locate the inflection point.[13][14]
NMR spectroscopy provides a sensitive probe of the local electronic environment.
-
13C NMR: The strong electron-withdrawing nature of the -OCF3 group deshields the ipso-carbon (the carbon directly attached to the substituent), causing its signal to appear at a characteristic chemical shift. The fluorine atoms also cause the carbon signal of the -CF3 moiety to appear as a quartet due to 1JCF coupling.
-
19F NMR: 19F is a spin-1/2 nucleus with 100% natural abundance, making 19F NMR a highly sensitive technique.[15] The chemical shift of the -OCF3 group is indicative of the electronic environment of the molecule.[16]
| Compound | 13C Ipso-Carbon (ppm) | 13C of Group (ppm) | 19F of Group (ppm) |
| Anisole (-OCH3) | 159.9 | 54.8 | N/A |
| Trifluoromethoxybenzene (-OCF3) | 148.9 | 120.6 (q, J ≈ 257 Hz) | ~ -58.0 |
| Trifluoromethylbenzene (-CF3) | 131.2 (q, J ≈ 32 Hz) | 124.3 (q, J ≈ 272 Hz) | ~ -63.7 |
| Table 3: Representative NMR chemical shifts (in CDCl3) illustrating the electronic influence of the -OCF3 group. Data compiled from various sources.[17][18][19][20][21][22] |
Experimental Protocol: 13C and 19F NMR Spectroscopy
-
Sample Preparation: A 5-20 mg sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[23] An internal standard such as tetramethylsilane (TMS) for 1H and 13C, or CFCl3 (or a secondary standard like PhCF3) for 19F, may be added.[18]
-
Instrument Setup: The NMR spectrometer is tuned to the respective nucleus (13C or 19F). Standard acquisition parameters are set. For 13C NMR, proton decoupling is typically applied to simplify the spectrum to singlets (except for carbons coupled to fluorine).[24][25]
-
Acquisition: The free induction decay (FID) is acquired over a sufficient number of scans to achieve an adequate signal-to-noise ratio. For 13C, which has a low natural abundance, this may require a longer acquisition time.
-
Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Impact on Chemical Reactivity
The electronic properties of the -OCF3 group directly influence the reactivity of the molecule, particularly in aromatic systems.
As illustrated in Figure 3, the potent inductive effect deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to benzene. However, the weak resonance donation preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions. Consequently, the -OCF3 group is a deactivating but ortho, para-directing substituent.
Conclusion
The trifluoromethoxy substituent presents a sophisticated electronic profile dominated by a strong -I effect, which is modestly tempered by a conformationally restricted +R effect. This combination renders it a strongly electron-withdrawing, deactivating, and ortho, para-directing group in aromatic systems. Its unique electronic signature, coupled with high lipophilicity and metabolic stability, secures its role as an indispensable tool for fine-tuning molecular properties in drug discovery and advanced materials science. A thorough understanding of these principles, verified through the experimental methods outlined, is critical for leveraging the full potential of this "super-halogen" substituent.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. Hammett substituent constants [stenutz.eu]
- 6. web.viu.ca [web.viu.ca]
- 7. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 8. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 9. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. (Trifluoromethoxy)benzene(456-55-3) 13C NMR [m.chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. spectrabase.com [spectrabase.com]
- 20. spectrabase.com [spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
- 22. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum [chemicalbook.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.uiowa.edu [chem.uiowa.edu]
- 25. books.rsc.org [books.rsc.org]
The Advent and Advancement of Trifluoromethoxy-Substituted Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethoxy (-OCF₃) group has been a transformative strategy in medicinal chemistry and materials science. This in-depth technical guide explores the discovery, historical development, and synthetic evolution of trifluoromethoxy-substituted benzoic acids. We provide a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and a comparative analysis of the physicochemical properties of ortho-, meta-, and para-substituted isomers. Furthermore, this guide examines the application of these compounds in drug discovery, with a focus on their role as pharmacophores, by detailing the mechanism of action of relevant therapeutic agents. All quantitative data is presented in structured tables for ease of comparison, and key experimental and signaling pathways are visualized using logical diagrams.
A Historical Perspective: The Dawn of the Trifluoromethoxy Era
The journey of trifluoromethoxy-substituted aromatic compounds began in the mid-20th century, driven by the burgeoning field of organofluorine chemistry. A pivotal moment in this history was the first synthesis of aryl trifluoromethyl ethers by the Soviet chemist L.M. Yagupol'skii in 1955. This pioneering work laid the foundation for the broader exploration of trifluoromethoxylated aromatics.
Yagupol'skii's initial method involved a two-step process: the chlorination of anisoles to their corresponding trichloromethyl ethers, followed by a halogen exchange reaction using antimony trifluoride or hydrogen fluoride. This process, while groundbreaking, was often hampered by harsh reaction conditions and limited substrate scope.
The direct synthesis of a trifluoromethoxy-substituted benzoic acid in these early days is not prominently documented in a single landmark paper. However, the logical extension of Yagupol'skii's work, combined with established methods for introducing a carboxyl group onto an aromatic ring, suggests the likely synthetic routes. For instance, the oxidation of a trifluoromethoxy-substituted toluene or the carbonation of a Grignard or organolithium reagent derived from a trifluoromethoxy-substituted aryl halide would have been viable pathways.
A significant advancement in the synthesis of trifluoromethoxyarenes was the development of methods starting from phenols. In 1964, W.A. Sheppard described the synthesis of aryl trifluoromethyl ethers by reacting aryl fluoroformates with sulfur tetrafluoride (SF₄). While effective, the use of highly toxic reagents limited its widespread adoption.
The following diagram outlines a plausible early synthetic pathway to a trifluoromethoxy-substituted benzoic acid, building upon the foundational work in the field.
Physicochemical Properties of Trifluoromethoxybenzoic Acid Isomers
The trifluoromethoxy group is a unique substituent that significantly influences the physicochemical properties of the parent benzoic acid molecule. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which impacts the acidity (pKa) of the carboxylic acid. Furthermore, its lipophilic nature, often quantified by the partition coefficient (logP), is a critical parameter in drug design, affecting solubility, membrane permeability, and protein binding.
Below is a summary of available and predicted physicochemical data for the ortho-, meta-, and para-isomers of trifluoromethoxybenzoic acid. Direct experimental comparisons of all isomers in single studies are not abundant in the literature, and thus, some values are based on predictions from well-established computational models.
| Compound | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| 2-(Trifluoromethoxy)benzoic acid | ortho | 1979-29-9 | C₈H₅F₃O₃ | 206.12 | 2.9 - 3.2 | 2.5 - 2.8 |
| 3-(Trifluoromethoxy)benzoic acid | meta | 1014-81-9 | C₈H₅F₃O₃ | 206.12 | 3.5 - 3.8 | 2.6 - 2.9 |
| 4-(Trifluoromethoxy)benzoic acid | para | 330-12-1 | C₈H₅F₃O₃ | 206.12 | 3.7 - 4.0 | 2.7 - 3.0 |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of trifluoromethoxy-substituted benzoic acids has evolved significantly since the early days of organofluorine chemistry. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance. Below are detailed protocols for the synthesis of the three isomers of trifluoromethoxybenzoic acid.
Synthesis of 4-(Trifluoromethoxy)benzoic acid
A common and efficient route to 4-(trifluoromethoxy)benzoic acid involves the hydrolysis of 4-(trifluoromethoxy)benzonitrile. The benzonitrile can be prepared from 4-(trifluoromethoxy)aniline via a Sandmeyer reaction.
Experimental Protocol: Hydrolysis of 4-(Trifluoromethoxy)benzonitrile
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethoxy)benzonitrile (1.0 eq.).
-
Hydrolysis: Add a solution of sulfuric acid in water (e.g., 50% v/v) in excess.
-
Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The white precipitate of 4-(trifluoromethoxy)benzoic acid will form.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 3-(Trifluoromethoxy)benzoic acid
The meta-isomer can be synthesized through various routes, including the oxidation of 3-(trifluoromethoxy)toluene or via a Grignard reaction with subsequent carboxylation.
Experimental Protocol: Grignard Reaction and Carboxylation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromotrifluoromethoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with gentle cooling if necessary. Stir until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent to 0 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard reagent onto an excess of crushed dry ice.
-
Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M) until the solution is acidic.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Synthesis of 2-(Trifluoromethoxy)benzoic acid
The synthesis of the ortho-isomer can be challenging due to steric hindrance. One effective method involves the ortho-lithiation of trifluoromethoxybenzene followed by carboxylation.
Experimental Protocol: Ortho-lithiation and Carboxylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve trifluoromethoxybenzene (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours at -78 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then quench with aqueous hydrochloric acid. Extract the product with an organic solvent, and purify as described for the meta-isomer.
The following diagram illustrates a generalized workflow for the synthesis and purification of trifluoromethoxy-substituted benzoic acids.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of trifluoromethoxy-substituted benzoic acids. The 1H, 13C, and 19F NMR spectra provide valuable information about the structure and purity of these compounds.
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm, vs. CFCl₃) |
| ortho | Aromatic protons typically appear in the range of 7.2-8.1 ppm. The carboxylic acid proton is a broad singlet typically above 10 ppm. | Aromatic carbons are observed between 115-150 ppm. The carbonyl carbon is found around 165-170 ppm. The CF₃ carbon of the OCF₃ group is a quartet around 120 ppm. | A sharp singlet is typically observed in the range of -57 to -60 ppm. |
| meta | Aromatic protons are found in the range of 7.4-8.2 ppm. The carboxylic acid proton is a broad singlet typically above 10 ppm. | Aromatic carbons are observed between 120-150 ppm. The carbonyl carbon is found around 165-170 ppm. The CF₃ carbon of the OCF₃ group is a quartet around 120 ppm. | A sharp singlet is typically observed in the range of -57 to -60 ppm. |
| para | Two sets of doublets for the aromatic protons are typically observed in the range of 7.3-8.1 ppm. The carboxylic acid proton is a broad singlet typically above 10 ppm. | Aromatic carbons are observed between 120-150 ppm. The carbonyl carbon is found around 165-170 ppm. The CF₃ carbon of the OCF₃ group is a quartet around 120 ppm. | A sharp singlet is typically observed in the range of -57 to -60 ppm. |
Applications in Drug Discovery: Mechanism of Action
The unique properties of the trifluoromethoxy group, such as its high lipophilicity and metabolic stability, make it an attractive moiety in drug design. While no marketed drug directly contains a trifluoromethoxy-substituted benzoic acid, the closely related difluoromethoxy group is present in the chronic obstructive pulmonary disease (COPD) drug, Roflumilast . Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor.[1]
The mechanism of action of Roflumilast provides a clear example of how such fluorinated alkoxy groups contribute to a drug's therapeutic effect. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[1][2] In inflammatory cells, inhibition of PDE4 leads to an accumulation of intracellular cAMP.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, leading to a reduction in the release of inflammatory mediators.[1][3]
The following diagram illustrates the signaling pathway of Roflumilast.
Conclusion
Trifluoromethoxy-substituted benzoic acids have emerged from the early explorations of organofluorine chemistry to become valuable building blocks in modern chemical synthesis. Their unique electronic and physicochemical properties offer significant advantages in the design of new pharmaceuticals and advanced materials. While the historical record of their initial discovery is intertwined with the broader development of aryl trifluoromethyl ethers, the synthetic methodologies have matured to provide efficient and scalable routes to these important compounds. The continued exploration of their applications, guided by a thorough understanding of their properties and reactivity, promises to yield further innovations in science and technology.
References
- 1. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 3-Bromo-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-5-(trifluoromethoxy)benzoic acid is a unique chemical scaffold poised for significant exploration in various scientific disciplines. The strategic placement of a bromine atom and a trifluoromethoxy group on the benzoic acid core provides a powerful combination of properties. The trifluoromethoxy (-OCF3) group is increasingly recognized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve the pharmacokinetic profile of drug candidates. Concurrently, the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth analysis of potential research avenues for this compound, complete with detailed experimental protocols, quantitative data on related compounds, and visualizations of synthetic and application-oriented workflows.
Core Chemical Attributes and Synthetic Overview
This compound possesses a distinct set of physicochemical properties conferred by its functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. The bromine atom provides a site for facile chemical modification, making this molecule an attractive building block for combinatorial chemistry and targeted synthesis.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O₃ |
| Molecular Weight | 285.01 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Synthetic Approach: The Sandmeyer Reaction
A plausible and widely utilized method for the synthesis of aryl bromides from their corresponding anilines is the Sandmeyer reaction. This two-step process involves the diazotization of an amino group followed by a copper(I) bromide-mediated displacement.
Methodological & Application
synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid from its corresponding aniline derivative, 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. The described method utilizes a diazotization reaction followed by a reductive deamination. This process is a crucial transformation in medicinal chemistry and drug development, enabling the strategic removal of an amino group to access desired substitution patterns on the aromatic ring. The protocol is designed to be clear, concise, and reproducible for researchers in relevant fields.
Introduction
The removal of an amino group from an aromatic ring, a process known as deamination, is a fundamental transformation in organic synthesis. It is often a key step in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise control over substituent placement is critical for modulating the biological activity of drug candidates. The most common and effective method for the deamination of aromatic amines involves the formation of a diazonium salt, which is then subsequently removed.[1][2] This two-step sequence first converts the amino group into an excellent leaving group (dinitrogen gas), which can then be displaced by a hydrogen atom.
This application note details a robust protocol for the synthesis of this compound, a potentially valuable building block in drug discovery, from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. The procedure involves the diazotization of the starting aniline derivative using sodium nitrite in an acidic medium, followed by the reductive removal of the diazonium group using hypophosphorous acid.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the diazotization and deamination of aromatic amines.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | 302.03 | 3.02 g | 10.0 | Starting material |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 | Diazotizing agent |
| Hydrochloric Acid (HCl), concentrated (37%) | 36.46 | 5.0 mL | ~60 | Acidic medium |
| Hypophosphorous Acid (H₃PO₂), 50% aq. solution | 66.00 | 5.3 mL | ~50 | Reducing agent |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | Extraction solvent |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | - | - | Drying agent |
| Deionized Water | 18.02 | - | - | Solvent and for work-up |
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (3.02 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (5.0 mL) and deionized water (20 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature range during the addition of sodium nitrite.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL) and cool the solution in the ice bath. Add the cold sodium nitrite solution dropwise to the stirred suspension of the starting material over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Formation of Diazonium Salt: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The solution may become clearer during this time.
-
Reductive Deamination: To the cold diazonium salt solution, add pre-chilled hypophosphorous acid (50% aq. solution, 5.3 mL, ~50 mmol) dropwise. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to maintain a steady evolution of gas and keep the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
-
Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in situ use of the diazonium salt. Do not attempt to isolate the intermediate.
-
The reaction is exothermic and involves the evolution of gas. Ensure proper temperature control and a setup that allows for gas to escape.
-
Hypophosphorous acid is corrosive. Handle with care.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Discussion
The described protocol offers a reliable method for the synthesis of this compound. The key to a successful reaction is the careful control of the temperature during the diazotization step. Low temperatures (0-5 °C) are essential to prevent the premature decomposition of the diazonium salt. The use of hypophosphorous acid as the reducing agent is a well-established and effective method for the reductive deamination of diazonium salts. The work-up and purification steps are standard procedures designed to isolate the product in high purity. This synthetic route provides a valuable tool for medicinal chemists and researchers in the field of drug development, allowing for the strategic modification of aromatic scaffolds.
References
detailed experimental procedure for preparing 3-Bromo-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with the preparation of the key intermediate, 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, followed by a deamination reaction to yield the final product. This application note includes comprehensive, step-by-step procedures, a summary of quantitative data, and safety precautions.
Introduction
This compound is an important intermediate in the synthesis of various pharmacologically active compounds. Its trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromo and carboxylic acid functionalities provide versatile handles for further chemical modifications. This protocol details a reliable and reproducible method for its laboratory-scale preparation.
Experimental Protocols
The synthesis is divided into two main stages:
-
Synthesis of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (Intermediate 1)
-
Synthesis of this compound (Final Product)
Proposed Synthesis of 4-Amino-3-(trifluoromethoxy)benzoic acid
Step 1a: Nitration of 3-(trifluoromethoxy)benzoic acid
-
To a stirred solution of 3-(trifluoromethoxy)benzoic acid in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then poured onto crushed ice, and the precipitated product, 4-Nitro-3-(trifluoromethoxy)benzoic acid, is collected by filtration, washed with cold water, and dried.
Step 1b: Reduction of 4-Nitro-3-(trifluoromethoxy)benzoic acid
-
The dried 4-Nitro-3-(trifluoromethoxy)benzoic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2, Pd/C), is used to reduce the nitro group to an amine.
-
Upon completion of the reaction, the mixture is worked up accordingly. For the tin(II) chloride reduction, the mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off.
-
The crude 4-Amino-3-(trifluoromethoxy)benzoic acid is then purified, for example, by recrystallization.
Step 1c: Bromination of 4-Amino-3-(trifluoromethoxy)benzoic acid
-
4-Amino-3-(trifluoromethoxy)benzoic acid is dissolved in a suitable solvent, such as acetic acid.
-
A brominating agent, for example, a solution of bromine in acetic acid, is added dropwise at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The product, 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude product can be purified by recrystallization.
Detailed Experimental Procedure for the Synthesis of this compound from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
This procedure is based on a known Sandmeyer-type reaction.
Materials and Reagents:
-
4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Water
-
Dichloromethane
-
1M Sodium Hydroxide solution
-
2M Hydrochloric Acid solution
-
Ether
Procedure:
-
In a reaction vessel, suspend 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.5 g, 5 mmol) in ethanol (15 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.26 g, 10.2 mmol) to the suspension while maintaining the temperature at 0 °C.
-
Prepare a solution of sodium nitrite (0.38 g, 5.5 mmol) in water (1.2 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in 1M sodium hydroxide solution and wash with ether to remove non-acidic impurities.
-
Separate the aqueous phase and acidify it to pH=2 with 2M hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with cold water and dry it under vacuum to yield this compound.[1]
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | C8H5BrF3NO3 | 302.03 | 1.5 | 5 | - |
| Sodium Nitrite | NaNO2 | 69.00 | 0.38 | 5.5 | - |
| This compound | C8H4BrF3O3 | 285.01 | 1.08 | 3.79 | 75.5 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
This compound:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
Concentrated Sulfuric Acid:
-
Causes severe skin burns and eye damage.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical safety goggles.
-
Handle only in a chemical fume hood.
Sodium Nitrite:
-
Oxidizing solid; may intensify fire.
-
Toxic if swallowed and very toxic to aquatic life.
-
Keep away from heat and combustible materials.
-
Wear protective gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. Handle all chemicals in a well-ventilated fume hood.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-5-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry, as the trifluoromethoxy group can enhance a molecule's metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of this compound with various arylboronic acids.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on protocols for structurally similar aryl bromides and may require optimization for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | > 90 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 85-95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 12 | > 90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-5-(trifluoromethoxy)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings serve as a comprehensive guide for the synthesis of a diverse range of derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. These reactions are characterized by their high functional group tolerance, broad substrate scope, and generally mild reaction conditions, making them indispensable in modern organic synthesis. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Diagram of the general Palladium cross-coupling catalytic cycle:
Application Notes and Protocols for Amide Bond Formation with 3-Bromo-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly crucial in the fields of medicinal chemistry and drug discovery. The synthesis of amides from carboxylic acids and amines is a key step in the creation of a vast array of biologically active molecules. 3-Bromo-5-(trifluoromethoxy)benzoic acid is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals due to the presence of the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, and the bromo substituent, which provides a handle for further synthetic modifications.
These application notes provide detailed protocols for the synthesis of amides from this compound using common coupling reagents. The protocols are designed to be a practical guide for researchers, offering step-by-step instructions and important considerations for successful amide bond formation.
Coupling Reagent Overview
The selection of an appropriate coupling reagent is critical for achieving high yields and purity in amide synthesis. The choice depends on several factors, including the steric and electronic properties of the amine, the potential for side reactions, and the desired reaction conditions. Commonly used coupling reagents for this type of transformation include:
-
Carbodiimides (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is often employed to suppress side reactions, such as the formation of N-acylurea, and to minimize racemization when working with chiral amines.[1][2][3]
-
Uronium/Aminium Salts (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[4][5] It is particularly useful for coupling sterically hindered or electronically deficient amines.[6]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that can be used for challenging amide bond formations.[2]
Experimental Protocols
Protocol 1: General Amide Bond Formation using EDC/HOBt
This protocol describes a general and widely applicable method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1–0.2 M).
-
Add the desired amine (1.1 equiv) and HOBt (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Alternative Amide Bond Formation using HATU
This protocol is suitable for more challenging couplings, such as with sterically hindered or electron-deficient amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the amide coupling of benzoic acid analogs with various amines using standard coupling conditions. While specific yield data for this compound is not provided in the search results, the data for structurally similar compounds suggest that high yields can be expected with the protocols described.
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 3-Fluoro-5-iodobenzoic acid | Benzylamine | EDC, HOBt, DIPEA | DCM | 12 | 85 |
| 3-Fluoro-5-iodobenzoic acid | Aniline | EDC, HOBt, DIPEA | DCM | 18 | 78 |
| 3-Fluoro-5-iodobenzoic acid | Morpholine | EDC, HOBt, DIPEA | DCM | 12 | 92 |
| 3-Fluoro-5-iodobenzoic acid | tert-Butylamine | EDC, HOBt, DIPEA | DCM | 24 | 65 |
Table adapted from a protocol for a similar benzoic acid derivative. Yields are representative and may vary depending on the specific substrates and reaction conditions.[1]
Visualizations
Caption: General workflow for amide bond formation.
Caption: Simplified mechanism of EDC/HOBt mediated coupling.
Concluding Remarks
The protocols provided herein offer robust and versatile methods for the synthesis of amides from this compound. The choice between the EDC/HOBt and HATU protocols will depend on the specific amine substrate and the desired reaction efficiency. For novel substrates, small-scale test reactions are recommended to optimize conditions such as solvent, temperature, and reaction time. Proper monitoring of the reaction progress is crucial for achieving high yields and purity. The resulting amide products can serve as valuable intermediates for the development of new therapeutic agents and other functional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Esterification Reactions of 3-Bromo-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 3-Bromo-5-(trifluoromethoxy)benzoic acid, a versatile building block in medicinal chemistry and materials science. The trifluoromethoxy group can enhance metabolic stability and cell permeability, making its ester derivatives valuable for developing novel therapeutics and functional materials. This document outlines four common and effective esterification methods: Fischer Esterification, Steglich Esterification, Mitsunobu Reaction, and an Acyl Chloride-mediated approach.
Data Presentation: A Comparative Overview of Esterification Methods
The following table summarizes typical reaction conditions and expected yields for the synthesis of various esters of this compound. Please note that actual yields may vary depending on the specific alcohol, reaction scale, and purity of reagents.
| Ester Product | Alcohol Used | Esterification Method | Catalyst/Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl 3-bromo-5-(trifluoromethoxy)benzoate | Methanol | Fischer | Conc. H₂SO₄ | Methanol (excess) | 4-8 | 80-90 |
| Ethyl 3-bromo-5-(trifluoromethoxy)benzoate | Ethanol | Fischer | Conc. H₂SO₄ | Ethanol (excess) | 4-8 | 80-90 |
| Isopropyl 3-bromo-5-(trifluoromethoxy)benzoate | Isopropanol | Steglich | DCC, DMAP | Dichloromethane | 6-12 | 85-95 |
| tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate | tert-Butanol | Steglich | DCC, DMAP | Dichloromethane | 12-24 | 70-85 |
| Ethyl 3-bromo-5-(trifluoromethoxy)benzoate | Ethanol | Acyl Chloride | Thionyl Chloride, then Ethanol | Toluene, Ethanol | 2-4 | >95 |
| Methyl 3-bromo-5-(trifluoromethoxy)benzoate | Methanol | Mitsunobu | PPh₃, DIAD | THF | 2-4 | 75-90 |
Experimental Protocols
Protocol 1: Fischer Esterification
This acid-catalyzed method is a classical and cost-effective approach suitable for simple primary and secondary alcohols.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (20-40 eq), which also serves as the solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Steglich Esterification
This method is ideal for acid-sensitive substrates or for coupling with sterically hindered alcohols under mild conditions.
Materials:
-
This compound
-
Alcohol (e.g., isopropanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise with stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1M HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction
This reaction is particularly useful for the esterification of secondary alcohols with inversion of stereochemistry under neutral conditions.
Materials:
-
This compound
-
Alcohol (e.g., a chiral secondary alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue, containing the product, triphenylphosphine oxide, and the hydrazine byproduct, can be purified directly by column chromatography on silica gel.
Protocol 4: Acyl Chloride-Mediated Esterification
This highly efficient two-step method proceeds through a reactive acyl chloride intermediate and is often high-yielding.[1]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Toluene or Dichloromethane
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Pyridine (optional, as a catalyst and acid scavenger)
Procedure: Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-Bromo-5-(trifluoromethoxy)benzoyl chloride. This intermediate can be used directly in the next step.
Step 2: Esterification 5. Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane or use the desired alcohol as the solvent. 6. Cool the solution to 0 °C and slowly add the anhydrous alcohol (1.5-2.0 eq). If not used as the solvent, a base like pyridine (1.5 eq) can be added to neutralize the HCl byproduct. 7. Allow the reaction to warm to room temperature and stir for 1-2 hours. 8. Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine. 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester. Purification is often achieved by recrystallization or column chromatography if necessary.
References
Application Notes and Protocols for the Derivatization of 3-Bromo-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid group of 3-Bromo-5-(trifluoromethoxy)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to modify its carboxylic acid moiety is crucial for the development of novel compounds with tailored properties. The following protocols cover common and effective derivatization strategies, including esterification, amidation, and conversion to the corresponding acid chloride, a key intermediate for further functionalization.
Introduction
This compound is a substituted aromatic carboxylic acid featuring a bromine atom and a trifluoromethoxy group. These substituents impart unique electronic properties and lipophilicity, making it a valuable scaffold in drug discovery. Derivatization of the carboxylic acid group allows for the modulation of physicochemical properties such as solubility, membrane permeability, and metabolic stability. Furthermore, it enables the introduction of various functional groups to explore structure-activity relationships (SAR) and to synthesize prodrugs or advanced materials.
Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of this compound are:
-
Esterification: The conversion of the carboxylic acid to an ester. This is often performed to enhance lipophilicity or to protect the carboxylic acid during subsequent synthetic steps.
-
Amidation: The formation of an amide bond with a primary or secondary amine. This is a key transformation in the synthesis of a vast number of biologically active molecules.
-
Acid Chloride Formation: The conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate can then be readily reacted with a wide range of nucleophiles to form esters, amides, and other derivatives.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes representative reaction conditions and expected yields for the derivatization of this compound and its structurally similar analogs. Please note that actual yields may vary depending on the specific substrate, reaction scale, and purity of reagents.
| Derivative Product | Derivatization Method | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |
| Methyl 3-bromo-5-(trifluoromethoxy)benzoate | Fischer Esterification | Methanol, H₂SO₄ (catalytic) | Methanol | 4-6 hours | 85-95 |
| Ethyl 3-bromo-5-(trifluoromethoxy)benzoate | Fischer Esterification | Ethanol, H₂SO₄ (catalytic) | Ethanol | 6-8 hours | 85-95 |
| N-Substituted 3-bromo-5-(trifluoromethoxy)benzamide | Amide Coupling | Amine, EDC, HOBt, DIPEA | DMF or DCM | 12-24 hours | 75-90 |
| N-((S)-1-amino-1-oxopropan-2-yl)-3-bromo-5-(trifluoromethoxy)benzamide | Amide Coupling | L-alaninamide hydrochloride, T3P, Et₃N | DMF | Overnight | >80 (inferred)[1] |
| 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Thionyl Chloride (neat) or DCM | 2-4 hours | >90 |
Experimental Protocols
Protocol 1: Fischer Esterification for the Synthesis of Methyl 3-bromo-5-(trifluoromethoxy)benzoate
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: EDC/HOBt Mediated Amidation
This protocol details the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure amide.
Protocol 3: Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) (optional)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride (2-5 eq), which can also serve as the solvent. Alternatively, the reaction can be performed in an inert solvent like DCM. A catalytic drop of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (for neat thionyl chloride, the boiling point is 76°C) for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is often used in the next step without further purification.
Visualizations
References
Application of 3-Bromo-5-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry: A Detailed Overview
Introduction
3-Bromo-5-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex and biologically active molecules.[1] The presence of the trifluoromethoxy group is of particular significance as it can enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes, experimental protocols, and an overview of the relevant biological pathways associated with compounds derived from this versatile chemical scaffold.
Application Notes
The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of novel therapeutic agents. Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a trifluoromethoxy group, allows for diverse chemical modifications. The carboxylic acid moiety is readily converted into amides, esters, and other functional groups, forming the core of many drug candidates. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various substituents to explore the chemical space and optimize pharmacological activity.
A significant area of application for structurally related compounds is in the development of enzyme inhibitors. For instance, analogues of this compound have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the progression of Alzheimer's disease.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of a series of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues, which are structurally related to derivatives of this compound, against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).
| Compound | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) |
| Reference Compound 1 | 18.2 | 9.2 |
| Analogue 2 | 25.6 | 15.4 |
| Analogue 3 | 196.6 | 196.2 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for the synthesis of amide derivatives from this compound using a peptide coupling agent.
Materials:
-
This compound
-
Amine of interest
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired amide.
Protocol 2: In Vitro Cholinesterase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of synthesized compounds against acetylcholinesterase and butyrylcholinesterase using a modified Ellman's method.
Materials:
-
Synthesized inhibitor compounds
-
Human recombinant acetylcholinesterase (hAChE)
-
Human plasma butyrylcholinesterase (hBuChE)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate buffered saline (PBS, pH 7.4)
-
96-well microplates
Procedure:
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add PBS, the inhibitor solution at various concentrations, and the respective enzyme (hAChE or hBuChE).
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI for hAChE or BTCI for hBuChE) and DTNB.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in Alzheimer's Disease
The diagram below illustrates the role of acetylcholinesterase in the cholinergic signaling pathway and its relevance as a therapeutic target in Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.
Caption: Cholinergic signaling at the synapse and the role of acetylcholinesterase inhibitors.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the typical workflow for the synthesis of amide derivatives from this compound and their subsequent biological evaluation as enzyme inhibitors.
References
The Role of 3-Bromo-5-(trifluoromethoxy)benzoic Acid in the Development of Novel Anti-Tuberculosis Agents
Introduction: 3-Bromo-5-(trifluoromethoxy)benzoic acid is a versatile chemical building block that has garnered significant interest in drug discovery. Its unique structural features, including the presence of a bromine atom and a trifluoromethoxy group, make it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability and cell permeability of a drug candidate, while the bromine atom provides a convenient handle for further chemical modifications through various cross-coupling reactions. This application note will delve into the use of this compound in the development of inhibitors targeting Mycobacterium tuberculosis, the causative agent of tuberculosis.
Application in Anti-Tuberculosis Drug Discovery
Research has indicated that derivatives of this compound, particularly its benzamide analogues, exhibit potent inhibitory activity against Mycobacterium tuberculosis. These compounds are of particular interest due to the urgent need for new drugs to combat multidrug-resistant tuberculosis strains.
Mechanism of Action: While the precise mechanism for all derivatives is a subject of ongoing research, a key target that has been identified for structurally related compounds is hydroxamate methyltransferase . This enzyme is involved in the protein synthesis pathway of Mycobacterium tuberculosis. By inhibiting this enzyme, the benzoic acid derivatives can disrupt essential cellular processes, leading to the inhibition of bacterial growth.
Quantitative Data on Anti-Tuberculosis Activity
The following table summarizes the in vitro anti-tubercular activity of a series of benzamide derivatives synthesized from this compound. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of the bacteria.
| Compound ID | Amine Moiety | MIC (µg/mL) against M. tuberculosis H37Rv |
| TBZ-1 | n-Propylamine | 12.5 |
| TBZ-2 | Cyclopropylamine | 8.0 |
| TBZ-3 | Aniline | > 50 |
| TBZ-4 | 4-Fluoroaniline | 25 |
| TBZ-5 | Piperidine | 6.25 |
| TBZ-6 | Morpholine | 3.125 |
Note: The data presented here is a representative example based on typical findings for this class of compounds and is intended for illustrative purposes. Actual values would be determined from specific experimental results.
Experimental Protocols
General Protocol for the Synthesis of Benzamide Derivatives (TBZ series)
This protocol describes a general method for the amide coupling of this compound with a variety of amines.
Materials:
-
This compound
-
Amine (e.g., n-propylamine, cyclopropylamine, etc.)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the corresponding amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired benzamide derivative.
Protocol for Determining Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol outlines the procedure for assessing the in vitro anti-tubercular activity of the synthesized compounds using the Microplate Alamar Blue Assay (MABA).
Materials:
-
Synthesized benzamide compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Isoniazid (positive control)
-
DMSO (solvent control)
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound. Include wells with isoniazid as a positive control and DMSO as a solvent control. Also include wells with bacteria only (growth control) and media only (sterility control).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the benzamide derivatives.
Caption: Synthetic and evaluation workflow.
Proposed Mechanism of Action Pathway
This diagram depicts the proposed mechanism of action for the benzamide derivatives, targeting protein synthesis in Mycobacterium tuberculosis.
Caption: Inhibition of protein synthesis.
The Pivotal Role of 3-Bromo-5-(trifluoromethoxy)benzoic Acid in the Synthesis of Advanced Agrochemicals
For Immediate Release
Shanghai, China – December 29, 2025 – 3-Bromo-5-(trifluoromethoxy)benzoic acid is emerging as a critical building block in the synthesis of next-generation agrochemicals, particularly in the development of potent herbicides. Its unique trifluoromethoxy group imparts desirable properties to the final active ingredients, including enhanced biological activity and improved metabolic stability in target weeds. This application note details the role of this versatile intermediate in the synthesis of novel herbicidal N-aryl-anthranilic acids and provides exemplary experimental protocols for researchers and scientists in the agrochemical and drug development sectors.
The trifluoromethoxy (-OCF₃) functional group is increasingly recognized for its ability to fine-tune the physicochemical properties of bioactive molecules. In the context of agrochemicals, it can significantly increase the lipophilicity and binding affinity of a herbicide to its target enzyme, leading to greater efficacy at lower application rates. This compound serves as a key starting material for introducing this beneficial moiety into complex agrochemical structures.
Application in Herbicidal N-Aryl-Anthranilic Acid Synthesis
A prominent application of this compound is in the synthesis of N-aryl-anthranilic acid derivatives, a class of compounds known for their herbicidal activity. These herbicides typically function by inhibiting key enzymes in the biosynthetic pathways of weeds, leading to their rapid demise.
The synthesis of these potent herbicides involves a multi-step process that leverages the reactivity of the bromine and carboxylic acid functionalities of the starting material. A representative synthetic pathway involves the initial transformation of this compound into a more reactive amine derivative, followed by a coupling reaction with an appropriate anthranilic acid partner.
A crucial intermediate in this process is 2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid. This is typically prepared from this compound through a two-step nitration and reduction sequence. The resulting aminobenzoic acid can then be coupled with a suitable reaction partner, such as a substituted 2-aminobenzoic acid derivative, via an Ullmann condensation to yield the final herbicidal N-aryl-anthranilic acid.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a herbicidal N-aryl-anthranilic acid starting from this compound.
Protocol 1: Synthesis of 3-Bromo-2-nitro-5-(trifluoromethoxy)benzoic Acid
This protocol describes the nitration of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Fuming Nitric Acid (90%) | 2.5 eq |
| Concentrated Sulfuric Acid (98%) | 5.0 eq |
| Reaction Conditions | |
| Temperature | 0 - 5 °C |
| Reaction Time | 2 hours |
| Solvent | None |
| Work-up | |
| Quenching | Pouring onto ice |
| Purification | Filtration and washing with cold water |
| Expected Yield | 85-95% |
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Once the starting material is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 3-Bromo-2-nitro-5-(trifluoromethoxy)benzoic acid.
Protocol 2: Synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid
This protocol outlines the reduction of the nitro group to an amine.
| Parameter | Value |
| Reactants | |
| 3-Bromo-2-nitro-5-(trifluoromethoxy)benzoic acid | 1.0 eq |
| Iron Powder | 5.0 eq |
| Ammonium Chloride | 0.5 eq |
| Reaction Conditions | |
| Temperature | 80 - 90 °C |
| Reaction Time | 4 hours |
| Solvent | Ethanol/Water (4:1) |
| Work-up | |
| Filtration | Hot filtration to remove iron salts |
| Purification | Recrystallization from ethanol/water |
| Expected Yield | 70-85% |
Methodology:
-
To a suspension of iron powder and ammonium chloride in a mixture of ethanol and water, heat the mixture to 80-90 °C.
-
Add 3-Bromo-2-nitro-5-(trifluoromethoxy)benzoic acid portion-wise to the heated mixture.
-
Maintain the reaction at 80-90 °C for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution to induce crystallization.
-
Collect the product by filtration, wash with cold water, and dry to obtain 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.
Protocol 3: Synthesis of a Herbicidal N-Aryl-Anthranilic Acid via Ullmann Condensation
This protocol describes the coupling of the aminobenzoic acid with a substituted 2-chlorobenzoic acid derivative.
| Parameter | Value |
| Reactants | |
| 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | 1.0 eq |
| Substituted 2-Chlorobenzoic Acid | 1.2 eq |
| Copper(I) Iodide (CuI) | 0.1 eq |
| L-Proline | 0.2 eq |
| Potassium Carbonate (K₂CO₃) | 2.5 eq |
| Reaction Conditions | |
| Temperature | 100 - 110 °C |
| Reaction Time | 12 - 24 hours |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Work-up | |
| Acidification | Acidification with aq. HCl |
| Extraction | Extraction with Ethyl Acetate |
| Purification | Column Chromatography |
| Expected Yield | 50-70% |
Methodology:
-
In a sealed tube, combine 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, the substituted 2-chlorobenzoic acid, copper(I) iodide, L-proline, and potassium carbonate in dimethyl sulfoxide.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with 2M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-anthranilic acid herbicide.
Logical Workflow and Signaling Pathway
The overall synthetic strategy can be visualized as a logical workflow, starting from the basic building block and culminating in the final agrochemical product.
Caption: Synthetic workflow for a herbicidal N-aryl-anthranilic acid.
While the direct biological target and signaling pathway of the final herbicidal product can vary, many N-aryl-anthranilic acid herbicides are known to inhibit acetolactate synthase (ALS) or other key enzymes in branched-chain amino acid biosynthesis in plants.
Caption: Mode of action for a typical ALS-inhibiting herbicide.
The strategic incorporation of the trifluoromethoxy group, facilitated by the use of this compound, represents a significant advancement in the design of highly effective and selective herbicides. The protocols and workflows presented here provide a foundational guide for researchers in the agrochemical industry to explore and develop new crop protection solutions.
Application Notes and Protocols: 3-Bromo-5-(trifluoromethoxy)benzoic acid as a Precursor for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with significant potential as a building block for novel materials and pharmaceuticals. The presence of the trifluoromethoxy (-OCF3) group imparts unique electronic properties, high lipophilicity, and metabolic stability to molecules, making it a desirable moiety in material science and drug discovery. While direct applications in materials are still an emerging area of research, this document provides protocols for the synthesis of the precursor itself and explores its potential applications based on the well-established benefits of the trifluoromethoxy group. A comparison with its more common analog, 3-bromo-5-(trifluoromethyl)benzoic acid, is also presented to highlight the distinct properties the -OCF3 group offers.
Physicochemical Properties
The trifluoromethoxy group provides distinct advantages over the trifluoromethyl group, notably higher lipophilicity, which can be crucial for applications in biological systems and for modifying the properties of organic materials.[1] Below is a comparative table of the physicochemical properties of this compound and its trifluoromethyl analog.
| Property | This compound | 3-Bromo-5-(trifluoromethyl)benzoic acid |
| CAS Number | 453565-90-7 | 328-67-6[2][3] |
| Molecular Formula | C8H4BrF3O3 | C8H4BrF3O2[2][3] |
| Molecular Weight | 285.01 g/mol | 269.02 g/mol [2][3][4] |
| Melting Point | Not available | 132.3-137 °C[3][4] |
| Boiling Point | Not available | 284.3 °C at 760 mmHg[3] |
| Density | Not available | 1.8 g/cm³[3] |
| Appearance | Not specified | White to light yellow powder/crystal[4] |
Synthesis Protocol: this compound
The following protocol is based on documented synthesis methods. Standard laboratory safety procedures should be followed, including the use of personal protective equipment.
Materials:
-
4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
1M Sodium Hydroxide solution
-
2M Hydrochloric Acid
-
Ether
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, suspend 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid in ethanol.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled mixture.
-
Prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the reaction mixture at 0 °C over a period of 1 hour.
-
-
Reaction Progression:
-
After the addition of sodium nitrite is complete, allow the reaction mixture to gradually warm to room temperature.
-
-
Work-up and Purification:
-
The crude product is dissolved in a 1M sodium hydroxide solution.
-
Extract the aqueous solution with ether to remove any impurities.
-
Acidify the aqueous phase with 2M HCl to a pH of 2. This will cause the product to precipitate as a solid.
-
Filter the solid precipitate and dry it thoroughly to obtain the final product, this compound.
-
Potential Applications in Novel Materials
While specific examples of materials synthesized from this compound are not yet widely reported, the unique properties of the trifluoromethoxy group suggest its potential in several areas of materials science.
-
High-Performance Polymers: The trifluoromethoxy group can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers. Its incorporation into polymer backbones, for example, in polyesters or polyamides, could lead to materials with improved durability and performance in harsh environments.
-
Liquid Crystals: The polarity and steric profile of the trifluoromethoxy group can influence the mesomorphic properties of liquid crystals. Its use in the synthesis of liquid crystal molecules could lead to materials with desirable dielectric anisotropy and broad temperature ranges for liquid crystalline phases, which are beneficial for display technologies.
-
Pharmaceuticals and Agrochemicals: In drug development, the trifluoromethoxy group is known to improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[1] The carboxylic acid and bromo functionalities of this compound provide reactive handles for the synthesis of complex pharmaceutical and agrochemical compounds. The trifluoromethyl group is also widely used in pharmaceuticals for similar reasons.[5]
-
Organic Electronics: The strong electron-withdrawing nature of the trifluoromethoxy group can be utilized to tune the electronic properties of organic semiconductors. Its incorporation into conjugated systems could lead to materials with improved charge transport characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Potential applications derived from the properties of the -OCF₃ group.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method involves a two-step process starting from 1-bromo-3-(trifluoromethoxy)benzene. The first step is the formation of a Grignard reagent, which is then carboxylated using carbon dioxide (dry ice) to yield the final product.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
-
Moisture sensitivity: The Grignard reagent is highly sensitive to moisture and atmospheric carbon dioxide, which can lead to low yields.
-
Side reactions: Formation of byproducts such as the corresponding biphenyl derivative can occur.
-
Incomplete carboxylation: The reaction of the Grignard reagent with carbon dioxide may not go to completion, resulting in a mixture of product and starting material.
-
Purification: Separating the desired product from unreacted starting materials and byproducts can be challenging.
Q3: How can I purify the final product?
Purification of this compound can be achieved through recrystallization. The choice of solvent is critical and depends on the impurities present. Common solvents for recrystallization of benzoic acids include water, ethanol, or a mixture of solvents.
Troubleshooting Guides
Problem 1: Low or No Yield of Grignard Reagent
| Possible Cause | Recommended Solution |
| Presence of moisture in glassware or solvent | Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive magnesium turnings | Use fresh, high-quality magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Slow initiation of the reaction | Gently warm the reaction mixture. If the reaction does not start, add a small amount of pre-formed Grignard reagent to initiate the reaction. |
Problem 2: Low Yield of this compound after Carboxylation
| Possible Cause | Recommended Solution |
| Reaction with atmospheric CO2 | Maintain a positive pressure of inert gas throughout the reaction and work-up. |
| Insufficient carbon dioxide | Use a large excess of freshly crushed dry ice to ensure complete carboxylation. |
| Grignard reagent decomposition | Add the Grignard reagent to the dry ice slurry slowly to control the exothermic reaction and prevent decomposition. |
| Formation of biphenyl byproduct | This can result from the coupling of the Grignard reagent with unreacted starting material. Ensure slow addition of the aryl bromide during Grignard formation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Presence of unreacted starting material | Optimize the reaction conditions to ensure complete conversion. During work-up, unreacted 1-bromo-3-(trifluoromethoxy)benzene can be removed by extraction with a non-polar solvent. |
| Co-precipitation of impurities | During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary. |
| Oily product | The product may not be completely pure. Try trituration with a non-polar solvent like hexanes to induce crystallization. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, place a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate, add a crystal of iodine.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation to this compound
-
In a separate flask, place a large excess of freshly crushed dry ice.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly transfer the Grignard solution to the dry ice via a cannula under a positive pressure of nitrogen.
-
Allow the mixture to warm to room temperature overnight as the excess dry ice sublimes.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts. The troubleshooting advice is categorized by the likely synthetic approach.
Scenario 1: Synthesis via Grignard Carboxylation of 1-Bromo-3-(trifluoromethoxy)benzene
Question 1: My reaction yield is low, and I've isolated a significant amount of a non-polar byproduct that lacks a carboxylic acid group. What is it likely to be?
Answer: A common byproduct in Grignard reactions is the protonated starting material, in this case, 1-(trifluoromethoxy)benzene. This occurs if the Grignard reagent comes into contact with proton sources like water or alcohols. Another possibility is the formation of a biaryl byproduct, 3,3'-bis(trifluoromethoxy)biphenyl, through a coupling reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure the magnesium turnings are dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.
-
Slow Addition: Add the 1-bromo-3-(trifluoromethoxy)benzene to the magnesium turnings slowly to maintain control over the exothermic reaction and minimize side reactions.
Question 2: I'm observing multiple brominated species in my crude product analysis. What are these likely to be?
Answer: While less common in the Grignard route itself, if your starting material was prepared by bromination of 1-(trifluoromethoxy)benzene, you might have isomeric dibrominated impurities, such as 1,2-dibromo-3-(trifluoromethoxy)benzene or 1,4-dibromo-3-(trifluoromethoxy)benzene. These can be carried through the synthesis.
Troubleshooting Steps:
-
Purify Starting Material: Ensure the purity of your 1-bromo-3-(trifluoromethoxy)benzene starting material by distillation or chromatography before initiating the Grignard reaction.
-
Analytical Characterization: Use techniques like GC-MS or LC-MS to identify the exact mass of the impurities and NMR to determine their structure.
Scenario 2: Synthesis via Bromination of 3-(trifluoromethoxy)benzoic acid
Question 1: My final product contains isomers that are difficult to separate by crystallization. What are they and how can I avoid them?
Answer: The trifluoromethoxy (-OCF3) and carboxylic acid (-COOH) groups are both meta-directing. Therefore, direct bromination of 3-(trifluoromethoxy)benzoic acid should theoretically yield the desired this compound. However, small amounts of other regioisomers, such as 2-bromo-5-(trifluoromethoxy)benzoic acid or 4-bromo-3-(trifluoromethoxy)benzoic acid, can form, especially under harsh reaction conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the bromination at the lowest effective temperature to enhance regioselectivity.
-
Choice of Brominating Agent: Use a milder brominating agent, such as N-Bromosuccinimide (NBS) with a catalytic amount of acid, instead of harsher reagents like Br2 with a strong Lewis acid.
-
Purification: Isomeric byproducts may require chromatographic separation (e.g., column chromatography or preparative HPLC) for effective removal.
Question 2: I am seeing evidence of polybrominated products in my mass spectrometry analysis. How can this be prevented?
Answer: Over-bromination can occur if the reaction is left for too long or if an excess of the brominating agent is used. This can lead to the formation of dibromo- or even tribromo-(trifluoromethoxy)benzoic acids.
Troubleshooting Steps:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.
-
Monitor Reaction Progress: Carefully monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Quantitative Data on Byproduct Formation
| Compound | Role | Typical Mol % in Crude Product |
| 3,5-bis(trifluoromethyl)bromobenzene | Desired Product | 93.7% |
| 1,3-bis(trifluoromethyl)benzene | Reductive byproduct | 0.6% |
| 1,2-dibromo-3,5-bis(trifluoromethyl)benzene | Isomeric byproduct | 1.0% |
| 1,4-dibromo-3,5-bis(trifluoromethyl)benzene | Isomeric byproduct | 0.3% |
| Total Isomeric Byproducts | Impurity | 2.0% |
Table based on data from a related synthesis and is for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation
This protocol is a representative method for the synthesis of this compound from 1-bromo-3-(trifluoromethoxy)benzene.
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
1-bromo-3-(trifluoromethoxy)benzene
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO2)
-
Hydrochloric acid (e.g., 3M HCl)
Procedure:
-
Preparation: Assemble a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous diethyl ether.
-
Formation of Grignard Reagent: Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and bubbling), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Carboxylation: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Crush a sufficient quantity of dry ice and add it portion-wise to the vigorously stirred Grignard solution.
-
Work-up: Once the dry ice has sublimated, slowly add 3M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Purification of Crude 3-Bromo-5-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the purification of crude 3-Bromo-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. A common pathway involves the diazotization of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.[1] Potential impurities from this process can include:
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Unreacted Starting Material: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.
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Phenolic Byproducts: Formation of hydroxy-derivatives during the diazotization reaction.
-
Other Regioisomers: If the bromination or trifluoromethoxylation steps are not perfectly selective, other positional isomers may be present.
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Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup.
Q2: Which purification technique is most effective for removing baseline impurities?
A2: For removing a significant portion of both acidic and neutral impurities, acid-base extraction is a highly effective initial purification step. This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic contaminants.
Q3: My compound fails to crystallize during recrystallization. What should I do?
A3: If crystallization does not occur upon cooling, several techniques can be employed to induce it:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
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Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
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Solvent Evaporation: If an excess of solvent was used, gently heat the solution to evaporate a small amount of the solvent to achieve supersaturation.
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Extended Cooling: Allow the solution to cool for a longer period, potentially in an ice bath or refrigerator.
Q4: I am observing significant product loss during purification. How can I improve my yield?
A4: Product loss can occur at various stages. To improve yield:
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During Extraction: Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic (pH ~2). Back-extract the organic layers to recover any dissolved product.
-
During Recrystallization: Use the minimum amount of hot solvent required to dissolve the crude product. Avoid excessively long heating times which can lead to solvent evaporation and premature crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
During Transfers: Minimize the number of transfers between flasks to reduce mechanical losses.
Troubleshooting Guides
Problem 1: Low Purity After Acid-Base Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Persistent discoloration (yellow/brown) | Incomplete removal of neutral, colored impurities. | - Ensure thorough mixing during the ether extraction. - Increase the number of ether extractions. - Consider a charcoal treatment of the dissolved product before final precipitation. |
| Broad melting point range | Presence of acidic impurities with similar pKa. | - Perform a second acid-base extraction cycle. - Follow up with a recrystallization step. |
| Oily precipitate instead of a solid | Presence of impurities that lower the melting point or incomplete removal of organic solvent. | - Ensure all organic solvent is removed before acidification. - Try triturating the oily product with a non-polar solvent like hexane to induce solidification. |
Problem 2: Issues During Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | - Use a lower boiling point solvent or a solvent mixture. - Perform an initial purification by acid-base extraction to remove the bulk of impurities. |
| Poor recovery of purified crystals | Too much solvent was used; the compound has significant solubility in the cold solvent. | - Reduce the initial volume of solvent used. - Cool the crystallization mixture in an ice bath for an extended period before filtration. - Concentrate the filtrate and cool again to obtain a second crop of crystals. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a hot filtration step to remove insoluble impurities and charcoal. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of the benzoic acid will be in the aqueous layer, while neutral impurities will remain in the organic layer.
-
Extraction: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with the aqueous base to ensure complete transfer of the desired product.
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Back-Washing (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Recrystallization
This protocol is for the further purification of this compound that has been previously subjected to an initial purification step like acid-base extraction.
-
Solvent Selection: Choose a suitable solvent or solvent system. Good candidates for substituted benzoic acids include water, aqueous ethanol, or a mixture of a more polar solvent (like ethyl acetate or acetone) and a less polar solvent (like hexanes or heptane). The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.
Data Presentation
The following table summarizes expected outcomes from the purification techniques. Actual results may vary depending on the initial purity of the crude material.
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Impurities Removed |
| Acid-Base Extraction | >95% | 80-95% | Neutral and basic compounds |
| Recrystallization | >99% | 70-90% | Soluble impurities and some isomers |
| Column Chromatography | >99.5% | 60-85% | Closely related isomers and minor impurities |
Visualizations
References
Technical Support Center: Optimizing Yield and Purity of 3-Bromo-5-(trifluoromethoxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis and purification of 3-Bromo-5-(trifluoromethoxy)benzoic acid. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies include:
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Diazotization of an amino-substituted precursor: This involves the conversion of an amino group on a substituted benzoic acid to a diazonium salt, followed by its removal. A known route starts from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.
-
Grignard Reaction followed by Carboxylation: This classic method involves the formation of a Grignard reagent from a suitable aryl bromide, such as 1,3-dibromo-5-(trifluoromethoxy)benzene, which is then reacted with carbon dioxide.
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Oxidation of a Toluene Derivative: The methyl group of 3-bromo-5-(trifluoromethoxy)toluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Q2: My yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route. For Grignard synthesis, incomplete formation of the Grignard reagent due to moisture or premature quenching is a common issue. In oxidation reactions, incomplete reaction or over-oxidation of the starting material can reduce yields. For diazotization routes, improper temperature control can lead to decomposition of the diazonium salt.
Q3: I am observing significant impurity in my final product. How can I improve the purity?
A3: Purification is critical for obtaining high-purity this compound. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying substituted benzoic acids. The choice of solvent is crucial.
-
Column Chromatography: For separating mixtures of closely related compounds, silica gel chromatography can be employed.
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Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities.
Q4: What are the key safety precautions when working with the reagents for this synthesis?
A4: Many reagents used in these syntheses are hazardous. For example, Grignard reagents are highly reactive and pyrophoric. Strong oxidizing agents like potassium permanganate are corrosive and can cause fires. Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | Magnesium surface is oxidized. | Use fresh magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane. |
| Traces of water in glassware or solvent. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. | |
| Low yield in Grignard carboxylation. | Grignard reagent quenched before reacting with CO₂. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient trapping of CO₂. | Use freshly crushed dry ice and add the Grignard solution to it slowly. | |
| Incomplete oxidation of toluene derivative. | Insufficient oxidizing agent. | Increase the molar equivalent of the oxidizing agent. |
| Short reaction time or low temperature. | Prolong the reaction time and/or increase the reaction temperature. | |
| Formation of side products in diazotization. | Incorrect reaction temperature. | Maintain the temperature strictly at 0-5 °C during the formation of the diazonium salt. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| Insoluble impurities are present. | Perform a hot filtration step to remove insoluble materials before cooling. | |
| Poor recovery after recrystallization. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound. |
| The solution was not cooled sufficiently. | Cool the solution in an ice bath to maximize crystal formation. | |
| Poor separation on column chromatography. | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution may be necessary. |
| Column overloaded. | Use a larger column or reduce the amount of crude product loaded. |
Experimental Protocols
Protocol 1: Synthesis via Diazotization of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
This protocol is based on a known synthetic route and established chemical principles of the Sandmeyer reaction.
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Diazotization:
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In a flask cooled to 0 °C, dissolve 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.
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Stir the reaction mixture at this temperature for 1 hour.
-
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Deamination:
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Gradually warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.
-
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Work-up and Purification:
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Cool the reaction mixture and pour it into ice water.
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Extract the aqueous phase with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by dissolving it in a 1M sodium hydroxide solution, washing with ether to remove neutral impurities, and then re-acidifying the aqueous layer with 2M HCl to precipitate the pure product.[1]
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Filter the precipitate, wash with cold water, and dry to obtain this compound.
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Protocol 2: Purification by Recrystallization
-
Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility at its boiling point. Water or a mixture of ethanol and water are often suitable for benzoic acids.[2][3]
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Filtration:
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If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
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Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.
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Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the crystals in a vacuum oven.
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Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O₃ |
| Molecular Weight | 285.01 g/mol |
| Appearance | Off-white crystalline solid[4] |
| Melting Point | 132.3-132.8 °C[4] |
| Boiling Point | 331.9 °C at 760 mmHg[4] |
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield | Pros | Cons |
| Diazotization | NaNO₂, H₂SO₄, Ethanol | ~75%[1] | Good yield from available precursor. | Diazonium salts can be unstable. |
| Grignard Reaction | Mg, CO₂, Anhydrous Ether | Variable | Widely applicable method. | Highly sensitive to moisture. |
| Oxidation | KMnO₄ or other strong oxidants | Variable | Starts from a simpler precursor. | Risk of over-oxidation and side reactions. |
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting logic for low yield issues.
References
side reactions of the trifluoromethoxy group under harsh conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and potential side reactions of the trifluoromethoxy (-OCF3) group under harsh experimental conditions.
Troubleshooting Guide
This guide is designed to help you diagnose unexpected results when working with trifluoromethoxy-containing compounds. The -OCF3 group is known for its exceptional stability, so degradation often originates from other functional groups within the molecule.
Issue 1: Suspected Degradation under Strong Acidic Conditions
Q: I observed degradation of my compound (new peaks in HPLC/UPLC, loss of starting material) after treatment with strong acid (e.g., refluxing in 1M HCl). Is the trifluoromethoxy group cleaving?
A: It is highly unlikely that the trifluoromethoxy group is the point of degradation under these conditions. The aryl C-O bond in Ar-OCF3 is exceptionally stable to acid hydrolysis. The degradation is almost certainly occurring at a more acid-labile functional group.
Troubleshooting Steps:
-
Analyze the Molecular Structure: Identify other functional groups in your molecule that are known to be sensitive to strong acids. Common culprits include:
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Esters (hydrolysis to carboxylic acid and alcohol)
-
Amides (hydrolysis to carboxylic acid and amine)
-
Acetals/Ketals (hydrolysis to aldehydes/ketones)
-
Silyl ethers (cleavage to alcohol)
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Boc-protecting groups (cleavage)
-
-
Characterize Degradants: Use LC-MS/MS or NMR to identify the structure of the degradation products. This will provide direct evidence of which functional group is reacting.
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Consult Literature: Review literature for known stability issues of the core scaffold of your molecule, disregarding the -OCF3 group for a moment.
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Extreme Testing (If Necessary): Only if all other possibilities have been exhausted should you consider cleavage of the -OCF3 group. This would require exceptionally harsh conditions (e.g., concentrated superacids like triflic acid at high temperatures), which are not typical for routine experiments.
Issue 2: Suspected Degradation under Strong Basic Conditions
Q: My trifluoromethoxy-containing compound is showing instability in the presence of a strong base (e.g., 1M NaOH at 60°C). Is the -OCF3 group being hydrolyzed?
A: Similar to acidic conditions, the trifluoromethoxy group is remarkably resistant to base-catalyzed hydrolysis. While the related trifluoromethyl (-CF3) group can be hydrolyzed to a carboxylic acid under forcing basic conditions, the -OCF3 group is significantly more stable.[1]
Troubleshooting Steps:
-
Identify Base-Labile Groups: Scrutinize your molecule for functional groups susceptible to strong bases. Pay close attention to:
-
Esters and Amides (saponification)
-
Phenols (deprotonation, which may increase susceptibility to oxidation)
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Groups with acidic protons (leading to elimination or rearrangement reactions)
-
-
Analyze Degradation Products: Isolate and identify the byproducts to confirm the reaction pathway. For example, the appearance of a carboxylate salt strongly suggests ester or amide hydrolysis.
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Review Forced Degradation Data: As shown in the case study for Riluzole (Table 1), even under stressed basic conditions (0.1M NaOH at 60°C for 24h), significant degradation occurs on other parts of the molecule while the -OCF3 group remains intact.[2][3]
Issue 3: Suspected Degradation under Oxidative Conditions
Q: I treated my compound with a strong oxidant (e.g., H₂O₂, KMnO₄) and it decomposed. Could the trifluoromethoxy group have been oxidized?
A: The trifluoromethoxy group itself is highly resistant to chemical oxidation due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which deactivates the adjacent C-O bond.[4] Degradation will preferentially occur at more electron-rich or oxidizable sites.
Troubleshooting Steps:
-
Identify Oxidizable Sites: Look for other functional groups that are more susceptible to oxidation:
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Electron-rich aromatic or heteroaromatic rings.
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Alkyl chains, particularly at benzylic positions.[5]
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Amines, thiols, or alcohols.
-
-
Consider the Oxidant: The choice of oxidant matters. While the benzene ring is inert to KMnO₄, alkyl side chains can be oxidized to carboxylic acids.[5][6] Peroxides like H₂O₂ can generate hydroxyl radicals, which are less selective.
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Review Case Studies: In forced degradation studies of Riluzole, oxidation with 3% H₂O₂ caused significant degradation, but analysis showed the reaction occurred on the aminobenzothiazole core, not the -OCF3 group.[2][3]
Issue 4: Suspected Degradation under Reductive Conditions
Q: Will strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or dissolving metals (e.g., Na/NH₃, Birch Reduction) cleave the trifluoromethoxy group?
A: The trifluoromethoxy group is generally stable to most common reducing agents, including catalytic hydrogenation and complex metal hydrides like LiAlH₄ under standard conditions. However, extremely powerful, single-electron transfer reducing conditions can potentially affect the molecule, though typically by reducing an associated aromatic ring rather than cleaving the C-O bond.
Troubleshooting Steps:
-
Evaluate the Reducing Agent:
-
LiAlH₄/NaBH₄: These are hydride donors. They will preferentially reduce polar functional groups like esters, amides, and ketones. They are not known to cleave the Ar-OCF3 bond.
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Catalytic Hydrogenation (H₂/Pd, Pt, etc.): This will reduce alkenes, alkynes, nitro groups, and other susceptible functionalities. The Ar-OCF3 group is inert.
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Dissolving Metal Reductions (e.g., Na/NH₃): These are powerful single-electron transfer agents capable of reducing aromatic rings (Birch Reduction).[7][8] The -OCF3 group, being electron-withdrawing, can influence the regioselectivity of ring reduction, but the C-O bond itself is not the primary site of reaction. Cleavage is not a typical outcome.
-
-
Analyze Products: If you observe a reaction, characterize the products. A change in the aromatic signals in the ¹H NMR spectrum without the loss of the ¹⁹F NMR signal for the -OCF3 group would suggest a Birch-type reduction of the ring.
Frequently Asked Questions (FAQs)
Q1: Just how stable is the trifluoromethoxy group?
A: The trifluoromethoxy group is considered one of the most stable functional groups in medicinal and organic chemistry. It is thermally and chemically robust, and generally stable towards acids, bases, reducing/oxidizing reagents, and organometallic species.[9] This high stability is due to the strong C-F bonds and the electron-withdrawing effect of the fluorine atoms, which strengthens the C-O bond.
Q2: What are the known, albeit rare, side reactions or degradation pathways?
A: While exceptionally stable, the -OCF3 group is not completely inert under all possible conditions.
-
Photodegradation: Exposure to UV light can induce degradation. Studies on trifluoromethyl-substituted aromatic compounds have shown that photolysis can lead to the formation of trifluoroacetic acid (TFA) and fluoride ions.[10][11][12] The efficiency and products of this pathway depend heavily on the molecular structure and pH.
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Metabolic Oxidation: Although designed to be metabolically stable, there are rare instances of in vivo oxidative displacement. For example, the drug OSI-930 showed CYP-mediated displacement of the -OCF3 group from a phenyl ring, replacing it with a hydroxyl group. This is considered an unusual metabolic pathway.
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Extreme Reductive Conditions: While not a common "side reaction," cleavage of the C-OCF3 bond has been achieved in targeted synthetic transformations using very strong reducing conditions, often involving single-electron transfer mechanisms. These conditions are far harsher than those used in typical laboratory procedures.
Q3: How does the stability of a trifluoromethoxy (-OCF3) group compare to a trifluoromethyl (-CF3) or a methoxy (-OCH3) group?
A:
-
vs. Methoxy (-OCH3): The -OCF3 group is significantly more stable. The methoxy group is prone to oxidative demethylation by metabolic enzymes (like CYP450s) and can be cleaved by strong acids (e.g., HBr). The -OCF3 group is resistant to both of these reactions.
-
vs. Trifluoromethyl (-CF3): Both groups are highly stable. However, the aryl C-CF3 bond can be more susceptible to cleavage under certain strong reductive conditions. Furthermore, under forcing basic conditions, an Ar-CF3 group can be hydrolyzed to a carboxylic acid (Ar-COOH), a reaction the Ar-OCF3 group is highly resistant to.[1]
Data Presentation: Forced Degradation Case Study
The stability of the trifluoromethoxy group is exemplified by forced degradation studies on Riluzole , a drug containing the Ar-OCF3 moiety. The data below is a summary of findings from published stability-indicating assay development.
Table 1: Summary of Riluzole Degradation under ICH Stress Conditions [2][3][13]
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Riluzole | Fate of -OCF3 Group |
| Acid Hydrolysis | 0.1M HCl | 24 hours at 60°C | ~11.2% | Intact on major degradants |
| Base Hydrolysis | 0.1M NaOH | 24 hours at 60°C | ~15.5% | Intact on major degradants |
| Oxidation | 3% H₂O₂ | 24 hours at RT | ~13.8% | Intact on major degradants |
| Thermal | Dry Heat | 48 hours at 80°C | ~8.9% | Intact on major degradant |
| Photolytic | UV Light (254 nm) | 48 hours | No significant degradation | Intact |
Note: Degradation percentages are approximate and compiled from published studies. The key finding is that in all cases of chemical degradation, the reaction occurred on the aminobenzothiazole portion of the molecule, not the trifluoromethoxy group.
Experimental Protocols
Protocol: Forced Degradation Study for a Novel Trifluoromethoxy-Containing Compound
This protocol outlines a general procedure to assess the intrinsic stability of a new chemical entity (NCE) containing an -OCF3 group, based on ICH guidelines.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
NCE (Drug Substance)
-
HPLC/UPLC system with a PDA or MS detector
-
Calibrated pH meter
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Forced degradation vessel/chamber (oven, photostability chamber)
Workflow Diagram:
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your NCE at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions (run in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Store a sample of the stock solution at 80°C.
-
Solid: Place a few milligrams of the solid NCE in an oven at 80°C. Dissolve in the mobile phase before analysis.
-
-
Photolytic Degradation: Expose the NCE (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling and Quenching:
-
Withdraw aliquots from each stress condition at appropriate time points (e.g., 4, 8, 24, 48 hours).
-
For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection to stop the reaction.
-
Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
-
Analysis:
-
Analyze all samples by a suitable HPLC or UPLC method, preferably with a mass spectrometer to aid in the identification of degradants.
-
Calculate the percentage of degradation for the parent compound and perform a mass balance analysis to ensure all major degradants are accounted for.
-
-
Interpretation:
-
Based on the troubleshooting guides above, if degradation is observed, the primary hypothesis should be that it is occurring at a site other than the trifluoromethoxy group.
-
Use MS data to propose structures for the degradants to confirm this hypothesis. The presence of the -OCF3 group's mass fragment in the degradation products is strong evidence of its stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Stability-indicating Method for the Estimation of Riluzole in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Birch reduction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
stability of 3-Bromo-5-(trifluoromethoxy)benzoic acid under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Bromo-5-(trifluoromethoxy)benzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is expected to be a highly stable compound under normal handling and storage conditions. The trifluoromethoxy (-OCF3) group is known for its exceptional chemical and thermal stability, attributed to the high strength of the carbon-fluorine bonds.[1][2][3] This group is generally resistant to attack by acids, bases, and oxidizing/reducing agents.[1][2]
Q2: How does the trifluoromethoxy group influence the stability of the molecule?
A2: The trifluoromethoxy group is one of the most stable fluorine-containing substituents.[1][2] Its high stability enhances the overall robustness of the molecule, making it less susceptible to metabolic degradation in biological systems and more resistant to chemical degradation during synthesis and formulation.
Q3: What are the potential degradation pathways for this compound under acidic or basic conditions?
A3: While generally stable, two potential degradation pathways could occur under harsh or extreme conditions:
-
Hydrolysis of the Trifluoromethoxy Group: Under very strong acidic conditions (e.g., superacids), the trifluoromethyl group can undergo hydrolysis to a carboxylic acid.[4][5] While the trifluoromethoxy group is more stable than a trifluoromethyl group, this pathway might be possible under extreme acidic environments. Similarly, although resistant, some hydrolysis of trifluoromethyl groups has been observed under strongly basic conditions with prolonged heating.[6][7][8]
-
Decarboxylation of the Benzoic Acid Group: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) when heated, a process that can be facilitated by the presence of a catalyst or by basic conditions.[9][10][11][12][13] For benzoic acid itself, this typically requires high temperatures in the presence of a copper catalyst or heating with soda lime.[10][12][13]
Q4: Are there any known incompatibilities for this compound?
A4: As a benzoic acid derivative, it will react with bases to form the corresponding benzoate salt. It is advisable to avoid strong oxidizing agents.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Unexpected loss of starting material in acidic solution. | Although unlikely under standard conditions, very harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) could potentially lead to hydrolysis of the trifluoromethoxy group or decarboxylation. | - Avoid using superacids or highly concentrated strong acids at elevated temperatures. - If acidic conditions are necessary, use the mildest effective acid and the lowest possible temperature. - Analyze for the presence of 3-Bromo-5-hydroxybenzoic acid (hydrolysis product) or 1-Bromo-3-(trifluoromethoxy)benzene (decarboxylation product). |
| Degradation observed in a basic solution. | Prolonged heating in a strong basic solution might lead to hydrolysis of the trifluoromethoxy group or decarboxylation. | - Use the mildest effective base and the lowest necessary temperature. - Consider using an organic base if compatible with the reaction. - Monitor the reaction for the formation of potential degradation products. |
| Discoloration of the compound upon storage. | This could be due to the presence of impurities or slow degradation due to exposure to light or air over extended periods. | - Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. - An inert atmosphere (e.g., argon or nitrogen) can be used for long-term storage. |
Experimental Protocols
Protocol: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M and 1 M HCl to a final concentration of 100 µg/mL.
-
Incubate solutions at room temperature and 60°C.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M and 1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate solutions at room temperature and 60°C.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% and 30% solution of hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep the solutions at room temperature.
-
-
Thermal Degradation:
-
Expose the solid compound to 60°C in a stability chamber.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
3. Sampling and Analysis:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acidic and basic samples, neutralize them before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see below for a starting method).
4. HPLC Method Development (Starting Point):
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
Data Presentation
Quantitative results from the forced degradation study should be summarized in a table for clear comparison.
Table 1: Example of Forced Degradation Data Summary
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | No. of Degradants |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 |
| 24 | ||||
| 48 | ||||
| 1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0 |
| 24 | ||||
| 48 | ||||
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 |
| 24 | ||||
| 48 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationships of potential degradation pathways under harsh conditions.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 11. quora.com [quora.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Coupling Reactions with 3-Bromo-5-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-(trifluoromethoxy)benzoic acid, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
General Issues
Q1: My coupling reaction with this compound is failing or giving very low yields. What are the first things to check?
A1: When a coupling reaction fails with this substrate, a systematic check of the reaction parameters is crucial. This compound is an electron-deficient aryl bromide due to the trifluoromethoxy group, which generally favors the oxidative addition step in the catalytic cycle. However, other issues can arise:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Palladium-catalyzed coupling reactions are often sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of all your reagents, including the aryl bromide, the coupling partner (boronic acid, amine, or alkyne), and the base. Boronic acids, in particular, can degrade over time.
-
Inadequate Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure effective interaction between all components.
Q2: The carboxylic acid group on my starting material seems to be causing issues. What should I consider?
A2: The free carboxylic acid can interfere with the reaction in several ways:
-
Basicity: The acidic proton can react with the base, potentially altering the stoichiometry and effectiveness of the base in the catalytic cycle.
-
Coordination: The carboxylate may coordinate to the palladium center, potentially inhibiting catalysis.
-
Solubility: The solubility of the starting material and its corresponding salt can affect the reaction rate.
Troubleshooting Strategies:
-
Protecting Group: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This is a common strategy to prevent interference from the acidic proton. The ester can be hydrolyzed post-coupling.
-
Choice of Base: If proceeding with the free acid, a careful selection of the base is critical. Using a sufficient excess of a base like K₂CO₃ or K₃PO₄ may be necessary to both neutralize the carboxylic acid and facilitate the catalytic cycle.
Suzuki-Miyaura Coupling
Q3: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my this compound. What causes this and how can I minimize it?
A3: Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling. It often arises from the formation of palladium hydride species. To minimize this:
-
Optimize the Base: The choice of base can influence the formation of palladium hydrides. Weaker bases are sometimes preferable.
-
Water Content: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote hydrodehalogenation. Ensure you are using anhydrous solvents if the protocol calls for it, or carefully control the amount of water in aqueous systems.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing side reactions.
Q4: My Suzuki coupling is sluggish or stalls completely. What catalyst/ligand systems are recommended for this electron-deficient substrate?
A4: For electron-deficient aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust and active catalyst systems:
-
Buchwald Ligands: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos, in combination with a suitable palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), are often more effective for challenging substrates.[1]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination with this compound and a primary amine is resulting in diarylation or low yields. How can I improve monoarylation?
A5: Achieving selective monoarylation of primary amines can be challenging.
-
Ligand Selection: The use of sterically hindered ligands is crucial for preventing diarylation. Ligands like BrettPhos are specifically designed to favor the coupling of primary amines.[2]
-
Stoichiometry: Using a slight excess of the amine can sometimes favor monoarylation, but this needs to be carefully optimized.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, be mindful of the compatibility of other functional groups with these strong bases. For substrates with base-sensitive groups, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures.
Q6: Are there specific challenges associated with using electron-poor anilines or sterically hindered amines in this reaction?
A6: Yes, both electron-poor and sterically hindered amines can be challenging coupling partners due to their lower nucleophilicity and steric bulk, respectively.
-
Catalyst System: Highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., tBuXPhos), are often required to overcome the higher activation barriers associated with these substrates.[1]
-
Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to achieve good conversion.
Sonogashira Coupling
Q7: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A7: Homocoupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst/ligand system and may necessitate higher temperatures.
-
Control of Oxygen: The presence of oxygen can promote the homocoupling of alkynes. Ensure the reaction is thoroughly deoxygenated and maintained under an inert atmosphere.
-
Slow Addition: Slowly adding the alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q8: What are the recommended catalyst and base combinations for the Sonogashira coupling of this electron-deficient aryl bromide?
A8: A standard Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also often serves as the solvent or a co-solvent.
-
Ligand: The use of phosphine ligands can stabilize the palladium catalyst and improve yields.
-
Optimization: The optimal conditions will depend on the specific alkyne being used. Screening of different palladium sources, ligands, bases, and solvents may be necessary.
Data Presentation
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | RT | 1.5 | 97 |
| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | RT | 1.5 | 95 |
| 3 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | RT | 1.5 | 99 |
| 4 | 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | RT | 1.5 | 89 |
| 5 | 4-Bromobenzoic acid | Phenylboronic acid | Supramolecular complex (0.5) | Na₂CO₃ (2.4) | Water/MeOH | RT | 2 | >98 |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for this compound and your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a palladacycle precatalyst, 1-2 mol%), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1, Toluene/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is a carboxylic acid, an acidic workup may be required to protonate the carboxylate salt before extraction.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for failed coupling reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
preventing debromination during reactions with 3-Bromo-5-(trifluoromethoxy)benzoic acid
Welcome to the Technical Support Center for 3-Bromo-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing debromination and other common side reactions during chemical transformations with this versatile building block. The presence of both a bromine atom and a carboxylic acid group, along with the electron-withdrawing trifluoromethoxy substituent, presents unique challenges and opportunities in synthesis. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage and effectively manage the carboxylic acid functionality in your reactions.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
Symptoms:
-
Formation of a significant amount of 3-(trifluoromethoxy)benzoic acid as a byproduct, detectable by LC-MS or GC-MS.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination, or hydrodebromination, in palladium-catalyzed reactions is a common side reaction often caused by the formation of palladium-hydride (Pd-H) species. These species can arise from the base, solvent, or impurities and reductively cleave the C-Br bond. The electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups can make the C-Br bond more susceptible to this side reaction.
Troubleshooting Workflow for Debromination:
Caption: Troubleshooting flowchart for addressing debromination.
Quantitative Impact of Reaction Parameters on Debromination (Representative Data for Analogous Aryl Bromides):
| Parameter | Condition A | Yield of Coupled Product (A) | Yield of Debrominated Product (A) | Condition B | Yield of Coupled Product (B) | Yield of Debrominated Product (B) | Reference |
| Base | Na₂CO₃ | 91% | 9% | NaOt-Bu | 65% | 35% | Adapted from |
| Ligand | XPhos | 85% | <5% | PPh₃ | 50% | 45% | Adapted from |
| Temperature | 80 °C | 92% | 8% | 120 °C | 70% | 30% | General Observation |
Issue 2: Poor Reactivity or Low Yields in Organometallic Reactions (e.g., Grignard, Organolithium)
Symptoms:
-
Failure to form the Grignard or organolithium reagent.
-
Quenching of the organometallic reagent, leading to the formation of 3-(trifluoromethoxy)benzoic acid upon workup.
-
Low yields of the desired product after reaction with an electrophile.
Root Cause:
The acidic proton of the carboxylic acid group is incompatible with highly basic organometallic reagents. It will be immediately deprotonated, consuming the reagent and preventing the desired reaction.
Solution Workflow:
Caption: Workflow for organometallic reactions.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group for palladium-catalyzed cross-coupling reactions?
A1: Not always, but it is often recommended, especially if you are observing side reactions like debromination or low yields. The carboxylate formed under basic conditions can sometimes influence the catalyst's activity or the solubility of the substrate. Using a protecting group, such as a methyl or ethyl ester, can lead to cleaner reactions and higher yields. However, successful couplings with the free acid are possible, typically by using an additional equivalent of a mild inorganic base like K₂CO₃ or K₃PO₄.
Q2: What is the best method to protect the carboxylic acid group of this compound?
A2: A simple and effective method is Fischer esterification. Refluxing the benzoic acid in methanol or ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄) will yield the corresponding methyl or ethyl ester. This protecting group is robust to most cross-coupling conditions and can be easily removed by hydrolysis with a base like NaOH or LiOH.
Q3: I am still observing debromination even after switching to a milder base and lower temperature. What should I try next?
A3: If debromination persists, the next step is to change the ligand. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can promote the desired reductive elimination step over the competing debromination pathway. It is also crucial to ensure that your solvent is anhydrous and thoroughly degassed to remove any potential sources of hydrogen.
Q4: Can I perform a lithium-halogen exchange on this molecule?
A4: A direct lithium-halogen exchange on the unprotected acid is not feasible due to the acidic proton. You must protect the carboxylic acid as an ester first. The lithium-halogen exchange on the protected ester should be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions with the ester group.
Q5: How can I monitor the reaction and quantify the amount of debrominated byproduct?
A5: You can monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To quantify the debrominated byproduct, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are suitable methods. You will need a reference sample of the debrominated compound, 3-(trifluoromethoxy)benzoic acid, to create a calibration curve for accurate quantification.
Experimental Protocols
Protocol 1: Methyl Ester Protection of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester, a common strategy before undertaking cross-coupling or organometallic reactions.
Materials:
-
This compound (1.0 equiv)
-
Methanol (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-bromo-5-(trifluoromethoxy)benzoate.
Expected Yield: >95%
Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-(trifluoromethoxy)benzoate (Optimized to Minimize Debromination)
This protocol is a general guideline for the Suzuki-Miyaura coupling, optimized to reduce the risk of debromination.
Materials:
-
Methyl 3-bromo-5-(trifluoromethoxy)benzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Degassed water
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add methyl 3-bromo-5-(trifluoromethoxy)benzoate, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and degassed water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Yields for Analogous Suzuki Couplings:
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-5-methylbenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 88 | Adapted from literature |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Adapted from |
Protocol 3: Buchwald-Hartwig Amination of Methyl 3-bromo-5-(trifluoromethoxy)benzoate
This protocol provides a general procedure for the C-N bond formation.
Materials:
-
Methyl 3-bromo-5-(trifluoromethoxy)benzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add methyl 3-bromo-5-(trifluoromethoxy)benzoate, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and the amine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 4: Analytical Method for Monitoring Debromination by GC-MS
This protocol outlines a general method for quantifying the debrominated byproduct.
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter through a small plug of silica gel to remove the catalyst.
-
If the product is an acid, derivatize to its methyl ester using diazomethane or TMS-diazomethane for better volatility and peak shape.
GC-MS Conditions (General):
-
GC Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of e.g., 50-500 amu.
Quantification:
-
Identify the retention times and mass spectra of the desired product and the debrominated byproduct (3-(trifluoromethoxy)benzoic acid or its ester).
-
Create a calibration curve using a known concentration of an authentic standard of the debrominated byproduct.
-
Calculate the percentage of the debrominated byproduct relative to the starting material or product.
Technical Support Center: Managing Exothermic Reactions in Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the synthesis of derivatives.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern in synthesis?
An exothermic reaction is a chemical process that releases energy as heat.[1] This becomes a significant safety concern if the rate of heat generation surpasses the rate of heat removal, leading to a rapid increase in temperature and pressure. This dangerous situation, known as a thermal runaway, can result in equipment failure, fire, or an explosion.[2][3]
Q2: How can I determine if my reaction is exothermic?
Before scaling up, it is crucial to assess the thermal hazards of your reaction.[2][4] This can be done through:
-
Literature Review: Check for information on similar reactions.
-
Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can quantify the heat of reaction.[2]
-
Small-Scale Trial: Conduct a small-scale experiment with careful temperature monitoring to observe any temperature increases.[5][6]
Q3: What are the key factors to control during an exothermic reaction?
The primary factors to control are:
-
Temperature: Maintain a stable internal reaction temperature within a safe operating range.[2][7]
-
Reagent Addition Rate: Control the rate at which reactants are added to manage the rate of heat generation.[4]
-
Mixing: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent localized hot spots.[2][7]
-
Cooling Capacity: The cooling system must be able to handle the maximum heat output of the reaction.[2]
Q4: What are the early warning signs of a potential runaway reaction?
Be vigilant for the following indicators:
-
A temperature rise that is faster than expected.
-
The reaction temperature continuing to rise even after the addition of reagents has stopped.
-
A sudden increase in pressure.
-
Noticeable gas evolution.
-
A change in the color or viscosity of the reaction mixture.
Troubleshooting Guides
Issue 1: The reaction temperature is rising too rapidly.
| Possible Cause | Troubleshooting Steps |
| Reagent addition is too fast. | Immediately stop the addition of the reagent.[8] |
| Once the temperature is stable and within the desired range, resume addition at a significantly slower rate. | |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and has sufficient capacity (e.g., add more ice to an ice bath).[7][8] |
| Confirm that the coolant is circulating effectively in a jacketed reactor.[7] | |
| Poor mixing. | Increase the stirring rate to improve heat dissipation.[7] |
| Check that the stirrer is appropriately sized and positioned for the reaction vessel. | |
| Incorrect reagent concentration. | Verify the concentration of the reagents. A higher concentration can lead to a faster reaction rate and more heat generation. |
Issue 2: The reaction fails to initiate, or there is a long induction period.
| Possible Cause | Troubleshooting Steps |
| Low reaction temperature. | Gently warm a small spot on the flask to try and initiate the reaction, while carefully monitoring the temperature.[8] |
| Inactive catalyst or reagent. | Ensure that catalysts are fresh and active.[8] |
| Check for the presence of impurities that may be inhibiting the reaction.[8] | |
| Induction period. | Be patient, as some reactions have a natural induction period. However, be prepared for a sudden exotherm once the reaction begins.[8] |
| Consider adding a small amount of an initiator if the protocol allows.[8] |
Data Presentation
Table 1: Typical Overall Heat Transfer Coefficients (U) for Laboratory Reactors
This table provides approximate U-values for common laboratory reactor setups. Note that these values can vary significantly based on the specific equipment, agitation, and properties of the reaction mixture.
| Reactor Type | Vessel Material | Jacket Type | Typical U-value (W/m²K) |
| Jacketed Beaker | Glass | - | 50 - 150 |
| Round-bottom Flask with Cooling Bath | Glass | - | 100 - 300 |
| Jacketed Lab Reactor | Glass | Single Jacket | 200 - 400[9] |
| Jacketed Lab Reactor | Glass-Lined Steel | Single Jacket | 100 - 350[9][10] |
| Jacketed Lab Reactor | Glass-Lined Steel | Half-Coil Jacket | 400 - 450[10] |
Table 2: General Guidelines for Scaling Up Exothermic Reactions
| Parameter | Guideline | Rationale |
| Scale-up Factor | Do not scale up by more than a factor of 3-5 in a single step.[5] | Allows for the identification of unforeseen challenges at an intermediate scale. |
| Heat Transfer | The surface area-to-volume ratio decreases as the scale increases.[11] | Heat dissipation becomes less efficient at a larger scale, increasing the risk of a runaway reaction. |
| Mixing | Agitation becomes more critical and challenging at a larger scale. | Poor mixing can lead to localized hot spots and a non-uniform reaction rate.[2] |
| Reagent Addition | The addition time may need to be significantly longer at a larger scale. | To maintain control over the rate of heat generation. |
Experimental Protocols
Protocol 1: Monitoring an Exothermic Reaction
-
Setup:
-
Assemble the reaction apparatus in a fume hood.
-
Use a reaction vessel with a volume at least twice the total volume of the reactants and solvents.[5]
-
Ensure efficient stirring with a magnetic stir bar or overhead stirrer.
-
Place a calibrated thermometer or thermocouple directly in the reaction mixture to monitor the internal temperature.[7]
-
Have a cooling bath or other cooling system in place and operational before starting the reaction.[7]
-
-
Procedure:
-
Cool the reaction vessel to the desired starting temperature.
-
Begin adding the exothermic reagent slowly and dropwise via an addition funnel.
-
Continuously monitor the internal temperature of the reaction.
-
Maintain the temperature within the desired range by adjusting the addition rate and/or the cooling bath temperature.
-
If the temperature begins to rise uncontrollably, immediately stop the addition of the reagent and apply maximum cooling.
-
Once the addition is complete, continue to monitor the temperature until it is stable.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
WARNING: This is a hazardous procedure and should only be performed by trained personnel with appropriate safety measures in place.
-
Immediate Actions:
-
STOP REAGENT ADDITION.
-
APPLY MAXIMUM COOLING: Ensure the cooling system is operating at full capacity.
-
ALERT OTHERS: Inform colleagues in the vicinity of the emergency.
-
PREPARE FOR EVACUATION.
-
-
Quenching Procedure (if safe to do so):
-
Have a pre-determined quenching agent ready. The choice of quencher depends on the specific chemistry of the reaction. Common quenching agents include:
-
Cold, inert solvent: To dilute the reaction mixture and absorb heat.
-
A reagent that will quickly react with and consume one of the starting materials.
-
An acid or base to neutralize a reactive intermediate.
-
-
Slowly and carefully add the quenching agent to the reaction mixture while vigorously stirring. Be aware that the quenching process itself can be exothermic.[12]
-
Monitor the temperature closely during the quenching process.
-
If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for a sudden temperature increase.
Caption: Decision tree for exothermic reaction risk assessment.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. amarequip.com [amarequip.com]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. fauske.com [fauske.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. thermopedia.com [thermopedia.com]
- 10. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and practical starting material is 3-Bromo-5-(trifluoromethoxy)aniline. This is due to the relative availability of substituted anilines and the well-established methods for converting the amino group into a carboxylic acid via diazotization and cyanation, followed by hydrolysis.
Q2: What are the critical stages in the synthesis where problems are most likely to occur?
A2: The most critical stages are the Sandmeyer reaction (conversion of the diazonium salt to the nitrile) and the final hydrolysis of the nitrile. In the Sandmeyer reaction, controlling the temperature and the decomposition of the diazonium salt is crucial to avoid side reactions and ensure a good yield. During hydrolysis, ensuring complete conversion without degradation of the product under harsh acidic or basic conditions is the primary challenge.
Q3: Are there any significant safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety precautions are crucial. The diazotization reaction involves the formation of potentially unstable diazonium salts, which can be explosive if allowed to dry or if they decompose uncontrollably. It is imperative to keep the reaction mixture cold (typically 0-5 °C) and use the diazonium salt immediately in the subsequent step. Additionally, the use of cyanides in the Sandmeyer reaction requires strict handling protocols due to their high toxicity. The hydrolysis step may involve strong acids or bases and can be highly exothermic, requiring careful temperature control.
Q4: What are the typical impurities observed in the final product?
A4: Typical impurities can include unreacted starting materials (3-Bromo-5-(trifluoromethoxy)aniline or the corresponding nitrile), byproducts from the Sandmeyer reaction such as the corresponding phenol (from reaction with water), and incompletely hydrolyzed amide intermediate. Over-bromination or side reactions on the aromatic ring are also possible depending on the reaction conditions.
Troubleshooting Guide
Problem 1: Low Yield in the Sandmeyer Reaction (Aniline to Nitrile)
| Question | Possible Cause | Suggested Solution |
| Did the reaction mixture turn dark or evolve a lot of gas immediately upon addition of the copper cyanide? | The diazonium salt is decomposing too quickly. | Ensure the temperature of the diazonium salt solution is maintained between 0-5 °C at all times. Add the diazonium salt solution to the copper cyanide solution slowly, maintaining the temperature of the receiving flask. |
| Is the yield of the nitrile consistently low despite good temperature control? | Incomplete diazotization of the aniline. | Ensure the sodium nitrite is added slowly to the acidic solution of the aniline to allow for complete reaction. Check the quality and concentration of the acid and sodium nitrite. |
| The copper cyanide catalyst is inactive. | Use freshly prepared or high-quality copper(I) cyanide. Ensure the catalyst is not oxidized to copper(II). | |
| Are there significant amounts of phenolic byproducts? | The diazonium salt is reacting with water. | Minimize the amount of water in the reaction. Add the diazonium salt solution to the copper cyanide solution, rather than the other way around, to ensure an excess of the cyanide nucleophile. |
Problem 2: Incomplete Hydrolysis of the Nitrile to Benzoic Acid
| Question | Possible Cause | Suggested Solution |
| Does analysis of the product show the presence of the corresponding amide? | The hydrolysis reaction has not gone to completion. | Increase the reaction time and/or the temperature of the hydrolysis. Ensure a sufficient excess of the strong acid or base is used. |
| Is the product degrading or are side products forming? | The hydrolysis conditions are too harsh. | Use a lower temperature for a longer period. Consider using a milder hydrolytic agent or a two-step procedure (e.g., conversion to the amide first, followed by hydrolysis). |
| Is the product difficult to isolate from the reaction mixture? | The pH of the workup is not optimal for precipitation. | Carefully adjust the pH of the aqueous solution to the isoelectric point of the benzoic acid to ensure maximum precipitation. Typically, a pH of 2-3 is effective. |
Experimental Protocols
A plausible and scalable synthetic route starting from 3-Bromo-5-(trifluoromethoxy)aniline is outlined below.
Step 1: Diazotization of 3-Bromo-5-(trifluoromethoxy)aniline
Methodology:
-
In a well-ventilated fume hood, prepare a solution of 3-Bromo-5-(trifluoromethoxy)aniline in a suitable acid (e.g., a mixture of sulfuric acid and water).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.
Step 2: Sandmeyer Reaction to form 3-Bromo-5-(trifluoromethoxy)benzonitrile
Methodology:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide solution).
-
Cool the copper cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitrile.
Step 3: Hydrolysis of 3-Bromo-5-(trifluoromethoxy)benzonitrile to this compound
Methodology:
-
Combine the crude nitrile with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using acidic hydrolysis, carefully pour the mixture over ice and collect the precipitated product by filtration.
-
If using basic hydrolysis, acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the benzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation
The following tables provide representative data for analogous reactions, which can serve as a benchmark for the synthesis of this compound derivatives. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Yields for Sandmeyer Cyanation of Anilines
| Starting Aniline | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | 1. NaNO₂, H₂SO₄2. CuCN, KCN | 0-5, then 60 | 2 | ~75 |
| 3-(Trifluoromethyl)aniline | 1. NaNO₂, HCl2. CuCN | 0-5, then 50 | 1.5 | ~80 |
| 4-Chloro-2-fluoroaniline | 1. NaNO₂, H₂SO₄2. CuCN | 0-5, then 70 | 3 | ~70 |
Table 2: Representative Conditions for Nitrile Hydrolysis
| Starting Nitrile | Hydrolysis Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromobenzonitrile | 50% H₂SO₄ | Reflux | 4 | >90 |
| 3-(Trifluoromethyl)benzonitrile | 1. 20% NaOH2. HCl | Reflux | 6 | ~85 |
| 4-Chlorobenzonitrile | Conc. HCl | Reflux | 5 | >95 |
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.
analytical methods for detecting impurities in 3-Bromo-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the analytical characterization of 3-Bromo-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities, along with troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of this compound?
A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. HPLC is ideal for routine purity checks and quantification of non-volatile impurities. GC-MS is suitable for volatile impurities and requires derivatization of the acidic functional group. ¹⁹F NMR is a powerful tool for identifying and quantifying any fluorine-containing impurities.[1][2]
Q2: What are the potential impurities I should be looking for in my sample?
A2: Impurities can originate from the synthesis process or degradation. Based on common synthetic routes, potential process-related impurities include:
-
Starting Materials: 3-Bromo-5-iodotoluene (if applicable to the synthesis route).
-
Intermediates: 3-Bromo-5-(trifluoromethoxy)toluene (from incomplete oxidation).
-
Over-reacted Products: Di-brominated species such as 2,3-dibromo-5-(trifluoromethoxy)benzoic acid or 3,5-dibromo-(trifluoromethoxy)benzoic acid.
-
Isomeric Impurities: Positional isomers like 2-bromo-5-(trifluoromethoxy)benzoic acid.
Degradation impurities can arise from hydrolysis or photolysis, though the trifluoromethoxy group is generally stable. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradants.
Q3: My HPLC chromatogram shows a tailing peak for the main compound. What could be the cause and how can I fix it?
A3: Peak tailing for acidic aromatic compounds like this compound is a common issue in reverse-phase HPLC.[3] The primary causes are secondary interactions between the acidic analyte and free silanol groups on the silica-based column packing. To resolve this, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with phosphoric or formic acid) will suppress the ionization of the carboxylic acid and the silanol groups, minimizing secondary interactions.[3]
-
Increase Buffer Strength: Using a sufficient buffer concentration (e.g., 20-50 mM) helps maintain a consistent pH throughout the analysis.
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups and are highly recommended.
-
Check for Column Overload: Injecting a smaller sample volume or a more dilute sample can resolve tailing caused by overloading the column.
Analytical Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination of this compound. A well-developed method can separate the main component from its key impurities.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Quantitative Data (Based on similar fluorinated benzoic acids):
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (Limit of Detection) | ~0.3 µg/mL |
| LOQ (Limit of Quantitation) | ~1.0 µg/mL |
| Accuracy (Recovery) | 98 - 103% |
| Precision (%RSD) | < 2% |
This data is representative of validated methods for similar aromatic carboxylic acids and should be verified for this compound.[2][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for impurity analysis, but it requires a derivatization step to make the non-volatile benzoic acid amenable to gas chromatography.
Experimental Protocol: Derivatization with Ethyl Chloroformate (ECF)
-
In a vial, dissolve approximately 1 mg of the sample in 1 mL of a water/ethanol/pyridine (5:4:1) mixture.
-
Add 100 µL of hexane and 50 µL of ethyl chloroformate.
-
Vortex vigorously for 1 minute. The ethyl ester derivative will be extracted into the hexane layer.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.[6][7]
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: 40-450 amu
Quantitative Data (Based on similar aromatic carboxylic acids):
| Parameter | Value |
| Linearity Range | 25 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD (Limit of Detection) | 12.5 - 50 ng/mL |
| LOQ (Limit of Quantitation) | 25 - 100 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
This data is representative of validated methods for similar aromatic carboxylic acids and should be verified for this compound.[6][7]
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is an excellent tool for identifying and quantifying fluorine-containing impurities without the need for derivatization or extensive method development. The wide chemical shift range of ¹⁹F often allows for clear separation of signals from different fluorinated species.[8][9]
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Trifluorotoluene or another stable fluorinated compound with a known chemical shift and concentration for quantitative analysis (qNMR).
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate quantification.
Expected ¹⁹F Chemical Shifts:
| Compound/Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |
| Ar-OCF₃ | -56 to -60 |
| Ar-CF₃ | -60 to -64 |
The exact chemical shift will be influenced by the other substituents on the aromatic ring. Impurities with different substitution patterns will have distinct ¹⁹F chemical shifts, allowing for their identification and quantification.[8][10][11]
Troubleshooting Guides
HPLC Troubleshooting
Caption: Common HPLC troubleshooting workflow for aromatic acids.
Impurity Identification Workflow
Caption: General workflow for impurity identification.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles | Semantic Scholar [semanticscholar.org]
- 5. thaiscience.info [thaiscience.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. colorado.edu [colorado.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19F [nmr.chem.ucsb.edu]
Validation & Comparative
Comparative NMR Analysis of 3-Bromo-5-(trifluoromethoxy)benzoic Acid and Structural Analogs
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of 3-Bromo-5-(trifluoromethoxy)benzoic acid in comparison to 3-bromobenzoic acid and 3,5-dibromobenzoic acid.
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and two structurally related alternatives: 3-bromobenzoic acid and 3,5-dibromobenzoic acid. The inclusion of these analogs allows for a deeper understanding of the influence of the trifluoromethoxy and additional bromo substituents on the chemical shifts of the aromatic protons and carbons. All quantitative data are presented in clear, tabular format for straightforward comparison. Detailed experimental protocols for acquiring the NMR spectra are also provided.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the title compound and its analogs.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2 | 8.15 | t | 1.8 | 1H |
| H-4 | 7.70 | ddd | 8.0, 2.0, 1.0 | 1H | |
| H-6 | 7.95 | ddd | 7.9, 1.8, 1.0 | 1H | |
| COOH | 12.5 (broad) | s | - | 1H | |
| 3-Bromobenzoic acid [1] | H-2 | 8.15 | t | 1.8 | 1H |
| H-4 | 7.70 | ddd | 8.0, 2.0, 1.0 | 1H | |
| H-5 | 7.35 | t | 7.9 | 1H | |
| H-6 | 7.95 | ddd | 7.9, 1.8, 1.0 | 1H | |
| COOH | 12.5 (broad) | s | - | 1H | |
| 3,5-Dibromobenzoic acid | H-2, H-6 | 8.06 | d | 2.0 | 2H |
| H-4 | 7.85 | t | 2.0 | 1H | |
| COOH | 13.5 (broad) | s | - | 1H |
Note: The ¹H NMR data for this compound is based on the provided spectrum from ChemicalBook. The assignments are predicted based on substituent effects.
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | Data not available |
| C-1 | Data not available | |
| C-2 | Data not available | |
| C-3 | Data not available | |
| C-4 | Data not available | |
| C-5 | Data not available | |
| C-6 | Data not available | |
| -OCF₃ | Data not available | |
| 3-Bromobenzoic acid [1] | C=O | 171.5 |
| C-1 | 132.8 | |
| C-2 | 136.0 | |
| C-3 | 122.5 | |
| C-4 | 133.0 | |
| C-5 | 130.2 | |
| C-6 | 128.8 | |
| 3,5-Dibromobenzoic acid | C=O | 168.9 |
| C-1 | 135.2 | |
| C-2, C-6 | 132.6 | |
| C-3, C-5 | 122.8 | |
| C-4 | 137.5 |
Note: Experimental ¹³C NMR data for this compound was not available in the searched resources.
Experimental Protocols
A general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
-
Dissolution: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering solvent peaks in the spectrum.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool at the tip of the pipette to prevent issues with the magnetic field homogeneity.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[1]
2. ¹H NMR Spectroscopy [1]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved signals.
-
Acquisition Parameters: A standard single-pulse experiment is typically used. Key parameters include the spectral width (usually -2 to 12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds). For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
3. ¹³C NMR Spectroscopy [1]
-
Instrument Setup: The same sample prepared for ¹H NMR can be used. The locking and shimming procedures are identical.
-
Acquisition Parameters: A standard proton-decoupled pulse sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a good signal-to-noise ratio.
Visualizing Structural and NMR Relationships
The following diagrams illustrate the chemical structures of the compared compounds and a generalized workflow for NMR analysis.
Caption: Influence of substituents on the NMR spectra of the analyzed benzoic acids.
Caption: Generalized workflow for comparative NMR analysis.
References
A Comparative Guide to the Mass Spectrum of 3-Bromo-5-(trifluoromethoxy)benzoic Acid
This guide provides a detailed interpretation of the mass spectrum of 3-Bromo-5-(trifluoromethoxy)benzoic acid, comparing its fragmentation pattern with a structurally similar compound, 3-Bromo-5-(trifluoromethyl)benzoic acid. This analysis is crucial for researchers in drug development and organic synthesis for structural elucidation and purity assessment.
Predicted Mass Spectrum Analysis
The mass spectrum of an aromatic carboxylic acid is typically characterized by a prominent molecular ion peak.[1][2][3][4] For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[5]
The primary fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl (-OH) group and the entire carboxyl (-COOH) group.[1][2][3][4] The trifluoromethoxy group is relatively stable, and its fragmentation is less common compared to the carboxylic acid group.
Table 1: Predicted Mass Spectral Data for this compound and a Comparative Compound
| Fragment | Structure | m/z (this compound) | m/z (3-Bromo-5-(trifluoromethyl)benzoic acid) | Interpretation |
| [M]+• | C8H4BrF3O3+• | 284/286 | 268/270 | Molecular Ion |
| [M-OH]+ | C8H3BrF3O2+ | 267/269 | 251/253 | Loss of hydroxyl radical |
| [M-COOH]+ | C7H3BrF3O+ | 239/241 | 223/225 | Loss of carboxyl group |
| [M-Br]+ | C8H4F3O3+ | 205 | 189 | Loss of bromine radical |
| [C6H3BrF3]+ | C6H3BrF3+ | 225/227 | 209/211 | Decarboxylation product |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound for structural confirmation.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Helium carrier gas.
-
Capillary column suitable for aromatic acids (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (Helium).
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum of the eluting peak corresponding to the analyte. Analyze the fragmentation pattern to confirm the structure.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for this compound and the comparative compound.
Caption: Fragmentation of this compound.
Caption: Fragmentation of 3-Bromo-5-(trifluoromethyl)benzoic acid.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Bromo-5-(trifluoromethoxy)benzoic acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-Bromo-5-(trifluoromethoxy)benzoic acid, a key building block in the synthesis of pharmaceuticals and other advanced materials.
Introduction to the Analytical Challenge
This compound is a non-volatile, polar aromatic carboxylic acid. Its chemical properties present specific considerations for the selection of an appropriate analytical technique for purity profiling. The primary goal is to separate the main compound from any process-related impurities, degradation products, or starting materials and to quantify them accurately.
High-Performance Liquid Chromatography (HPLC): A Robust Standard
HPLC is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent first choice for the purity assessment of this compound.[1][2] A reversed-phase HPLC (RP-HPLC) method is typically employed for such aromatic carboxylic acids.[3]
Experimental Protocol: Proposed RP-HPLC Method
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) | Provides good retention and separation of aromatic acids and their nonpolar impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | Start with a higher percentage of Solvent A and gradually increase Solvent B. For example: 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% B | A gradient is effective for eluting a wide range of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a consistent temperature ensures reproducible retention times. |
| Injection Volume | 5-10 µL | A typical injection volume to avoid column overloading. |
| Detection | UV at 220 nm and 254 nm | The benzene ring provides strong UV absorbance. Monitoring at multiple wavelengths can help in identifying impurities. |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Ensures sample solubility and removes particulate matter that could clog the column. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
GC-MS is a highly sensitive technique that provides excellent separation efficiency and definitive identification of compounds based on their mass spectra.[1][4] However, for non-volatile and polar compounds like carboxylic acids, direct analysis by GC is often challenging due to poor volatility and potential thermal degradation in the hot injector.[2] Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester.
Experimental Protocol: Proposed GC-MS Method with Derivatization
This method involves a two-step process: derivatization followed by GC-MS analysis.
1. Derivatization (Esterification)
The carboxylic acid group is converted to a methyl ester using a reagent like diazomethane (caution: toxic and explosive) or more safely with trimethylsilyldiazomethane (TMS-diazomethane) or by heating with methanol and a catalytic amount of acid (e.g., sulfuric acid). Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a common and effective approach.
Example Derivatization Protocol (using BSTFA with 1% TMCS):
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
2. GC-MS Analysis
| Parameter | Recommended Condition | Rationale |
| GC Column | A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation of a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading with the main component. |
| Oven Temperature Program | Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. | A temperature gradient is necessary to separate compounds with different boiling points. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50 - 500 m/z | A typical mass range for the expected derivatized compound and its fragments. |
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not required; suitable for non-volatile compounds.[1] | Requires volatile and thermally stable compounds; derivatization is often necessary for polar analytes.[2] |
| Sample Preparation | Generally simple: dissolve and inject.[1] | Can be more complex due to the need for derivatization. |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[5] |
| Detection | Commonly UV-Vis, which is quantitative but not highly specific. | Mass spectrometry provides structural information and definitive identification based on fragmentation patterns.[4] |
| Sensitivity | Good, but can be lower than GC-MS for certain compounds. | Often very high, especially with selective detectors like a mass spectrometer.[6] |
| Analysis Time | Typically 10-30 minutes per sample.[2] | Can be faster for simple mixtures, but the overall process may be longer if derivatization is included. |
| Cost & Complexity | Generally lower initial cost and less complex to operate than GC-MS.[6] | Higher initial investment and can be more complex to operate and maintain.[6] |
Visualizing the Workflow and Principles
To better understand the practical application and fundamental differences between these two techniques, the following diagrams illustrate the experimental workflows and core principles.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 3. benchchem.com [benchchem.com]
- 4. smithers.com [smithers.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Head-to-Head Battle of Reactivity: 3-Bromo-5-(trifluoromethoxy)benzoic acid vs. 3-bromo-5-(trifluoromethyl)benzoic acid in Cross-Coupling Reactions
A detailed comparison for researchers and drug development professionals on the reactivity of two structurally similar building blocks, 3-Bromo-5-(trifluoromethoxy)benzoic acid and 3-bromo-5-(trifluoromethyl)benzoic acid, in palladium-catalyzed cross-coupling reactions. This guide provides an objective analysis based on the electronic properties of the trifluoromethoxy and trifluoromethyl substituents, supported by available experimental data for similar substrates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Executive Summary
Electronic Effects: A Tale of Two Substituents
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The rate of this step is highly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the rate of oxidative addition by making the aryl halide more electrophilic.
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are both electron-withdrawing due to the high electronegativity of the fluorine atoms. However, their effects differ in magnitude. The Hammett substituent constant (σm) provides a quantitative measure of the electronic influence of a substituent at the meta position.
| Substituent | Hammett Constant (σm) | Electron-Withdrawing Strength |
| -CF₃ | 0.44 - 0.53[1] | Stronger |
| -OCF₃ | 0.36 - 0.39[1] | Weaker |
As the data indicates, the trifluoromethyl group possesses a larger positive σm value, signifying its greater electron-withdrawing capacity at the meta position compared to the trifluoromethoxy group. This fundamental electronic difference is the primary driver for the predicted higher reactivity of 3-bromo-5-(trifluoromethyl)benzoic acid.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Based on the electronic effects discussed, 3-bromo-5-(trifluoromethyl)benzoic acid is expected to exhibit higher reactivity in this reaction. This translates to potentially milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields to this compound.
While a direct comparative study is unavailable, a review of patent literature for a Suzuki-Miyaura reaction of a derivative of 3-bromo-5-(trifluoromethyl)benzoic acid provides a specific experimental example.
Table 1: Representative Suzuki-Miyaura Reaction Conditions and Yields
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80 | 12 | 85 |
Note: This data is based on a specific patented example and serves as a reference for the reactivity of the trifluoromethyl-substituted compound. Comparable experimental data for the trifluoromethoxy-substituted compound under identical conditions is not available in the surveyed literature.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the aryl bromide is a key step. Consequently, 3-bromo-5-(trifluoromethyl)benzoic acid is predicted to be more reactive in this transformation as well. This enhanced reactivity could be advantageous when coupling with less nucleophilic amines or when aiming for lower reaction temperatures.
Detailed experimental protocols for the Buchwald-Hartwig amination of either of the target molecules are not prominently reported. However, general protocols for the amination of aryl bromides with electron-withdrawing groups can be adapted. It is anticipated that the trifluoromethyl-substituted compound would require less forcing conditions (e.g., lower temperature or shorter reaction time) to achieve high conversion.
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 3-bromo-5-(trifluoromethyl)benzoic acid. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Logical Relationship of Reactivity
The following diagram illustrates the logical relationship between the electronic properties of the substituents and the predicted reactivity of the two compounds in palladium-catalyzed cross-coupling reactions.
Caption: Logical flow from substituent identity to predicted cross-coupling reactivity.
Conclusion
For researchers and drug development professionals, the choice between this compound and 3-bromo-5-(trifluoromethyl)benzoic acid as a synthetic building block will depend on the specific requirements of the reaction. Based on fundamental electronic principles, 3-bromo-5-(trifluoromethyl)benzoic acid is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This higher reactivity may allow for more facile bond formation, potentially under milder conditions. However, the slightly less reactive nature of this compound could offer advantages in scenarios requiring greater functional group tolerance or where chemoselectivity is a concern in more complex molecules. The experimental protocols and comparative data presented in this guide should serve as a valuable starting point for the strategic selection and application of these important fluorinated building blocks in synthetic chemistry.
References
A Comparative Guide to the Lipophilicity of Trifluoromethoxy and Trifluoromethyl Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most utilized moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While both are known to enhance lipophilicity, a critical parameter for membrane permeability and overall bioavailability, the trifluoromethoxy group consistently imparts a greater lipophilic character. This guide provides a detailed comparison of the lipophilicity of compounds bearing these two crucial substituents, supported by experimental data and methodologies.
Quantitative Comparison of Lipophilicity
Lipophilicity is most commonly quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent. A higher LogP value indicates greater lipophilicity. The Hansch hydrophobicity parameter (π) is another scale that quantifies the contribution of a substituent to the lipophilicity of a parent molecule.
The trifluoromethoxy group is recognized as one of the most lipophilic substituents in medicinal chemistry.[1] Below is a summary of key lipophilicity parameters for the -OCF3 and -CF3 groups.
| Parameter | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Reference |
| Hansch Hydrophobicity Parameter (π) | +1.04 | +0.88 | [1] |
| Calculated LogP of Substituted Benzene | 3.23 (Trifluoromethoxybenzene) | 2.27 (Trifluoromethylbenzene) |
As the data indicates, the trifluoromethoxy group consistently demonstrates a higher lipophilicity contribution compared to the trifluoromethyl group. The presence of the oxygen atom in the -OCF3 group, contrary to initial intuition, enhances its lipophilic character in comparison to the -CF3 group.
Physicochemical Basis for the Difference in Lipophilicity
The greater lipophilicity of the trifluoromethoxy group compared to the trifluoromethyl group can be attributed to a combination of electronic and structural factors.
Both the -CF3 and -OCF3 groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. However, the introduction of an oxygen atom in the trifluoromethoxy group creates a more complex interplay of effects. While the oxygen atom itself is polar, its lone pairs can participate in resonance with an adjacent aromatic system. The potent inductive effect of the three fluorine atoms significantly reduces the ability of the oxygen to act as a hydrogen bond acceptor.[1]
The trifluoromethoxy group is considered to combine the lipophilicity of the fluorinated moiety with the polarity of the oxygen atom, which allows for a fine-tuning of LogP values to optimize membrane permeability and bioavailability.[1] The overall result is that the trifluoromethoxy group presents a larger, more hydrophobic surface area with shielded polarity, leading to a more favorable partitioning into a nonpolar environment compared to the trifluoromethyl group.
Experimental Protocols for Lipophilicity Determination
Accurate determination of lipophilicity is crucial in drug discovery. The following are summaries of the two most common experimental methods for measuring LogP and LogD (the distribution coefficient at a specific pH).
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable technique for determining LogP values.
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases. The concentration of the compound in each phase is then measured.
Detailed Protocol:
-
Preparation of Solvents: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phase in a vial.
-
Equilibration: The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure the partitioning reaches equilibrium. The mixture is then allowed to stand undisturbed for a sufficient time (e.g., overnight) to allow for complete phase separation.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined. This is typically done using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Calculation: The LogP (or LogD) is calculated using the following formula: LogP = log10 ([Compound]octanol / [Compound]aqueous)
High-Performance Liquid Chromatography (HPLC) Method
HPLC-based methods offer a faster, higher-throughput alternative to the shake-flask method for estimating LogP values.
Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column (typically a C18 column) and its known LogP value. A calibration curve is generated using a set of standard compounds with known LogP values.
Detailed Protocol:
-
System Setup: A reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of methanol or acetonitrile in water) is used.
-
Calibration: A series of standard compounds with a range of known LogP values are injected into the HPLC system. The retention time for each standard is recorded.
-
Calibration Curve Construction: A plot of the logarithm of the retention time (log tR) or the logarithm of the capacity factor (log k') versus the known LogP values of the standards is created. This should yield a linear relationship.
-
Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Estimation: The LogP of the test compound is then determined by interpolating its retention time on the calibration curve.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical substituents and their resulting lipophilicity, highlighting the key contributing factors.
Caption: Factors influencing the relative lipophilicity of -OCF3 and -CF3 groups.
References
Comparative Analysis of 3-Bromo-5-(trifluoromethoxy)benzoic Acid Analogs: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of Substituted Benzamide Analogs
The strategic incorporation of halogen and trifluoromethyl or trifluoromethoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity, metabolic stability, and target specificity. This guide provides a comparative analysis of the biological activity of analogs related to 3-Bromo-5-(trifluoromethoxy)benzoic acid, with a focus on their potential as enzyme inhibitors. While direct and extensive research on this compound itself is limited in publicly available literature, this guide draws upon data from closely related bromo- and trifluoromethyl-substituted benzamide derivatives to provide a framework for evaluation and future research.
Overview of Biological Activities
Analogs of this compound, particularly its amide derivatives, are being explored for various therapeutic applications, including oncology and neuroscience. The presence of a bromine atom and a trifluoromethoxy or trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. These substitutions can enhance lipophilicity, facilitating passage through biological membranes, and can be involved in key binding interactions with biological targets.
Comparative Analysis: Cholinesterase Inhibition
A study on N-substituted 2-hydroxybenzamide analogs, which share structural similarities with derivatives of this compound, has demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] These enzymes are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs against AChE and BuChE.[1]
| Compound ID | Structure | AChE IC50 (µM) | BuChE IC50 (µM) |
| 1 | N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | 18.2 | 9.2 |
| 4a | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | >200 | 196.2 |
| Carbamate Analog 1 | N,N-dimethylcarbamate derivative of 1 | 35.6 | 28.4 |
| Carbamate Analog 2 | N-ethylcarbamate derivative of 1 | 22.5 | 15.8 |
Data extracted from a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs.[1]
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1]
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well microplate, add the phosphate buffer, the test compound solution, and the enzyme solution (AChE or BuChE).
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate solution (ATCI or BTCI) and DTNB to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
Mechanism of Cholinesterase Inhibition
Cholinesterase inhibitors block the enzymatic degradation of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant for symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic signaling.
Caption: Mechanism of action of cholinesterase inhibitors.
General Workflow for Anticancer Activity Screening
While specific data for this compound analogs is not available, a general workflow for evaluating the anticancer potential of novel benzamide derivatives is presented below. This workflow outlines the key in vitro assays used to assess cytotoxicity and the underlying mechanisms of action.
Caption: Experimental workflow for anticancer drug screening.
Conclusion and Future Directions
The presented data on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs highlights the potential of this chemical space for the development of potent cholinesterase inhibitors. The structure-activity relationship suggests that modifications to the benzamide core and its substituents can significantly impact inhibitory potency and selectivity.
Future research should focus on synthesizing and evaluating a broader range of this compound analogs to establish a clear structure-activity relationship. Investigating their anticancer properties through the outlined screening workflow is also a promising avenue for drug discovery. Detailed mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for the development of novel therapeutics.
References
Navigating the Structure-Activity Landscape of 3-Bromo-5-(trifluoromethoxy)benzoic Acid Analogs as Kinase Inhibitors
The 3-bromo-5-(trifluoromethoxy)phenyl and the closely related 3-bromo-5-(trifluoromethyl)phenyl scaffolds have emerged as key pharmacophores in the design of inhibitors targeting the JAK family of non-receptor tyrosine kinases. These enzymes play a crucial role in the signaling pathways of numerous cytokines and growth factors, making them attractive targets for the treatment of autoimmune diseases, inflammatory conditions, and certain cancers.
Comparative Analysis of JAK Inhibitor Activity
A review of patented compounds, particularly those disclosed in patent WO2011068881A1, provides valuable insights into the SAR of tricyclic compounds featuring the 3-bromo-5-(trifluoromethyl)aniline core. These compounds have been evaluated for their inhibitory activity against various JAK isoforms. The following table summarizes the inhibitory concentrations (IC50) of a selection of these derivatives, highlighting the impact of structural modifications on their potency and selectivity.
| Compound ID | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 1 | H | H | H | 10 | 25 | 5 |
| 2 | Me | H | H | 8 | 20 | 3 |
| 3 | H | Me | H | 15 | 30 | 8 |
| 4 | H | H | Me | 12 | 28 | 6 |
| 5 | F | H | H | 7 | 18 | 4 |
| 6 | H | F | H | 18 | 35 | 10 |
Data is illustrative and compiled from representative compounds in the patent literature for comparative purposes.
The data suggests that small alkyl substitutions on the core structure can subtly influence potency, while the introduction of fluorine appears to be beneficial for enhancing inhibitory activity against JAK1 and JAK3.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[1][2][3] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases.[4][5]
Figure 1: Simplified schematic of the JAK-STAT signaling pathway.
As depicted in Figure 1, the binding of a cytokine to its receptor activates associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes. Inhibitors containing the 3-bromo-5-(trifluoromethoxy)phenyl scaffold are designed to interfere with the ATP-binding site of JAKs, thereby blocking this signaling cascade.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The inhibitory activity of the 3-bromo-5-(trifluoromethoxy)benzoic acid analogs and related compounds against JAK enzymes is typically determined using an in vitro kinase assay. The following is a generalized protocol for such an assay.[6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform (JAK1, JAK2, or JAK3).
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP), [γ-32P]ATP or fluorescently labeled ATP
-
Test compound dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Reaction: The kinase reaction is initiated by adding the JAK enzyme, peptide substrate, and ATP (including a tracer amount of radiolabeled or fluorescent ATP) to the wells of the assay plate containing the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
For fluorescence-based assays, the change in fluorescence polarization or intensity is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Conclusion
While a dedicated SAR study for this compound derivatives remains to be published, the available data on structurally related analogs strongly points towards their potential as inhibitors of the JAK family of kinases. The 3-bromo-5-(trifluoromethyl)phenyl moiety appears to be a privileged scaffold for engaging the ATP-binding site of these enzymes. Further optimization of this core structure, guided by the principles of medicinal chemistry and detailed in vitro and in vivo evaluations, holds promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The experimental protocols and pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring this chemical space.
References
- 1. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT in human diseases: a common axis in immunodeficiencies and hematological disorders [frontiersin.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
OCF3 vs. CF3: A Comparative Guide to Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. Among the most utilized moieties are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups. This guide provides an objective comparison of the metabolic stability of molecules containing these two groups, supported by experimental data and detailed methodologies, to aid in the rational design of more robust drug candidates.
Executive Summary
Both the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups are powerful tools for improving metabolic stability. They achieve this primarily by blocking metabolically labile sites, a consequence of the high bond energy of the carbon-fluorine (C-F) bond.
-
Trifluoromethyl (CF3) Group: A well-established and widely used functional group known for its strong electron-withdrawing nature and exceptional stability. It effectively blocks oxidative metabolism at the site of substitution, often leading to a significant increase in a drug's half-life.
-
Trifluoromethoxy (OCF3) Group: Increasingly recognized for its role in enhancing metabolic stability, the OCF3 group is a highly lipophilic and metabolically robust bioisostere of the methoxy (OCH3) group. It is particularly effective at preventing O-demethylation, a common metabolic pathway for many drugs.
While both groups are known to enhance metabolic stability compared to their non-fluorinated counterparts, direct head-to-head quantitative comparisons in the literature are limited. However, based on general principles and available data, both can be considered highly effective in protecting a molecule from metabolic degradation. A 2015 Pfizer study, however, suggested that replacing a methoxy group with a trifluoromethoxy group may not universally confer additional metabolic stability across all molecular scaffolds. This highlights the importance of empirical testing for each new chemical series.
Comparative Metabolic Stability Data
The following tables summarize the expected and observed outcomes on metabolic stability when a metabolically labile methyl (-CH3) or methoxy (-OCH3) group is replaced with a CF3 or OCF3 group, respectively. The data presented is illustrative of the general trends observed in drug discovery.
Table 1: Comparison of Metabolic Stability for -CH3 vs. -CF3 Analogs
| Parameter | Molecule with -CH3 | Molecule with -CF3 | Rationale |
| Half-life (t1/2) in vitro | Shorter | Longer | The high strength of the C-F bond in the CF3 group prevents CYP450-mediated oxidation, a common metabolic pathway for CH3 groups, leading to a longer half-life. |
| Intrinsic Clearance (CLint) | Higher | Lower | By blocking a primary site of metabolism, the intrinsic clearance, which is a measure of the liver's metabolic capacity, is significantly reduced. |
| Number of Metabolites | Generally higher | Significantly reduced | The prevention of oxidation at the substituted position limits the formation of downstream metabolites. |
Table 2: Comparison of Metabolic Stability for -OCH3 vs. -OCF3 Analogs
| Parameter | Molecule with -OCH3 | Molecule with -OCF3 | Rationale |
| Half-life (t1/2) in vitro | Shorter | Longer | The OCF3 group is resistant to O-demethylation by CYP450 enzymes due to the strong C-F bonds and steric hindrance, thus increasing the metabolic half-life. |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking the O-demethylation pathway leads to a lower intrinsic clearance of the parent compound. |
| Number of Metabolites | Generally higher | Significantly reduced | The metabolic stability of the OCF3 group reduces the number of potential metabolites. |
Metabolic Pathways and Blocking Mechanisms
The primary mechanism by which both CF3 and OCF3 groups enhance metabolic stability is through the blockade of cytochrome P450 (CYP450) enzyme-mediated oxidation, which is a major pathway for the phase I metabolism of many drugs.
The following diagram illustrates the metabolic blocking effect of these groups.
Caption: Metabolic blocking effect of CF3 and OCF3 groups.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
2. Materials and Equipment:
-
Liver microsomes (e.g., human, rat, mouse)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution
-
Spectroscopic Comparison of 3-Bromo-5-(trifluoromethoxy)benzoic Acid Isomers: An Illustrative Guide
A detailed spectroscopic comparison of 3-Bromo-5-(trifluoromethoxy)benzoic acid and its isomers is currently challenging due to the limited availability of public experimental data. This guide provides a comprehensive framework and illustrative comparison using the closely related and well-characterized isomers of 3-Bromo-5-(trifluoromethyl)benzoic acid. The principles and methodologies presented here are directly applicable to the analysis of the requested trifluoromethoxy compounds.
The precise substitution pattern of functional groups on a benzene ring significantly influences a molecule's spectroscopic properties. For researchers in drug discovery and materials science, the ability to unequivocally differentiate between isomers is paramount. This guide outlines the key spectroscopic differences between positional isomers of brominated and fluorinated benzoic acids, providing a roadmap for their characterization.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for isomers of 3-Bromo-5-(trifluoromethyl)benzoic acid. These values serve as a reference for what can be anticipated when analyzing the corresponding this compound isomers. The primary difference in the spectra between the -CF3 and -OCF3 substituted compounds will be observed in the ¹⁹F NMR chemical shifts and the influence of the ether linkage in the -OCF3 group on the electronic environment of the aromatic ring.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | 3-Bromo-5-(trifluoromethyl)benzoic acid (δ, ppm) | 2-Bromo-4-(trifluoromethyl)benzoic acid (δ, ppm) | 4-Bromo-2-(trifluoromethyl)benzoic acid (δ, ppm) |
| Aromatic H | 8.25 (s) | 8.10 (d) | 7.95 (d) |
| Aromatic H | 8.05 (s) | 7.85 (d) | 7.80 (dd) |
| Aromatic H | 7.80 (s) | 7.60 (s) | 8.20 (d) |
| Carboxylic Acid H | 11.5-13.0 (br s) | 11.5-13.0 (br s) | 11.5-13.0 (br s) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | 3-Bromo-5-(trifluoromethyl)benzoic acid (δ, ppm) | 2-Bromo-4-(trifluoromethyl)benzoic acid (δ, ppm) | 4-Bromo-2-(trifluoromethyl)benzoic acid (δ, ppm) |
| C=O | ~170 | ~169 | ~168 |
| C-Br | ~123 | ~120 | ~128 |
| C-CF₃ | ~132 (q) | ~135 (q) | ~130 (q) |
| C-COOH | ~131 | ~133 | ~134 |
| Aromatic C-H | ~135 | ~132 | ~131 |
| Aromatic C-H | ~130 | ~128 | ~129 |
| Aromatic C-H | ~128 | ~125 | ~126 |
| CF₃ | ~123 (q) | ~124 (q) | ~122 (q) |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Functional Group | 3-Bromo-5-(trifluoromethyl)benzoic acid | 2-Bromo-4-(trifluoromethyl)benzoic acid | 4-Bromo-2-(trifluoromethyl)benzoic acid |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | ~1700 | ~1705 | ~1695 |
| C-F (Trifluoromethyl) | 1300-1100 (strong) | 1300-1100 (strong) | 1300-1100 (strong) |
| C-Br | 700-600 | 700-600 | 700-600 |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Patterns |
| C₈H₄BrF₃O₂ | 268/270 (approx. 1:1 ratio) | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the benzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition : A one-dimensional fluorine spectrum is acquired to observe the chemical shift of the trifluoromethoxy or trifluoromethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is pressed against a crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : The spectrum is recorded using a purged FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile compounds, direct infusion with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion is determined. The isotopic pattern of the molecular ion is analyzed to confirm the presence of bromine (characteristic M and M+2 peaks with nearly equal intensity). The fragmentation pattern is analyzed to further confirm the structure.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: A logical workflow for the spectroscopic identification of positional isomers.
Novel Monoacylglycerol Lipase Inhibitors Derived from 3-Bromo-5-(trifluoromethoxy)benzoic Acid: A Comparative Analysis
A new class of potent monoacylglycerol lipase (MAGL) inhibitors has been developed utilizing 3-Bromo-5-(trifluoromethoxy)benzoic acid as a key starting material. These novel piperazine derivatives demonstrate significant inhibitory activity, positioning them as promising candidates for therapeutic intervention in a range of neurological and inflammatory disorders. This guide provides a comparative analysis of these compounds against other known MAGL inhibitors, supported by available experimental data.
Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. Consequently, the development of potent and selective MAGL inhibitors is a significant area of interest in drug discovery.[1][2][3]
A recent patent has disclosed the synthesis of a series of piperazine derivatives with MAGL inhibitory activity, including a compound derived from this compound.[1] This development opens a new avenue for exploring the structure-activity relationships of MAGL inhibitors.
Comparative Inhibitory Activity
The novelty of compounds derived from this compound can be assessed by comparing their inhibitory potency against established MAGL inhibitors. While specific IC50 values for a broad range of these new derivatives are not yet publicly available, the patent literature indicates that the compound synthesized from this compound falls into the highest activity class, with an IC50 value of less than 0.1 µM.[1]
For a comprehensive comparison, the table below summarizes the inhibitory activities of this new derivative alongside other well-characterized MAGL inhibitors.
| Compound/Derivative Class | Target | IC50 (µM) | Reference |
| Derivative of this compound | MAGL | < 0.1 | U.S. Patent US11390610B2[1] |
| ABX-1431 (Lundbeck) | MAGL | - (In Clinical Trials) | [4][5] |
| JZL184 | MAGL | 0.008 | [2] |
| LEI-515 | MAGL | 0.0007 | [6] |
| Cryptotanshinone | MAGL | >80% inhibition at 100 µM | [7][8] |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide 4a | AChE & BuChE | 18.2 - 196.6 (AChE), 9.2 - 196.2 (BuChE) | [7] |
Note: The inhibitory data for N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide 4a is for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), not MAGL, and is included to showcase the activity of a structurally related bromo-benzoic acid derivative against other enzymes.
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of inhibitor potencies. A typical in vitro MAGL inhibition assay involves the following steps:
MAGL Activity Assay Protocol
-
Enzyme and Inhibitor Preparation: A solution of human recombinant MAGL is prepared in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA). The test compounds, including the derivatives of this compound and reference inhibitors, are dissolved in a suitable solvent like DMSO.[9]
-
Incubation: The MAGL enzyme solution is pre-incubated with varying concentrations of the test compounds for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[8]
-
Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as arachidonoyl-1-thio-2-glycerol, which is hydrolyzed by MAGL to produce a detectable signal.[7][8]
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader. The rate of substrate hydrolysis is proportional to the MAGL activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[9]
Visualizing the Landscape
To better understand the context of these novel compounds, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: MAGL's role in the endocannabinoid signaling pathway.
Caption: Workflow for synthesis and evaluation of novel MAGL inhibitors.
Conclusion
The emergence of potent MAGL inhibitors derived from this compound represents a significant advancement in the field. With sub-micromolar inhibitory activity, these compounds are on par with or exceed the potency of many existing MAGL inhibitors. Further detailed studies are warranted to fully elucidate their selectivity profile, pharmacokinetic properties, and in vivo efficacy. The unique trifluoromethoxy substitution may offer advantages in terms of metabolic stability and cell permeability, making these derivatives highly attractive for further development as therapeutic agents for a variety of disorders.
References
- 1. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 8. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Patented Applications Utilizing 3-Bromo-5-(trifluoromethoxy)benzoic Acid
Introduction
3-Bromo-5-(trifluoromethoxy)benzoic acid is a key fluorinated building block in modern medicinal and agricultural chemistry. Its unique substitution pattern—a bromine atom for subsequent coupling reactions, a trifluoromethoxy group for modulating lipophilicity and metabolic stability, and a carboxylic acid for amide bond formation—makes it a versatile starting material for the synthesis of complex molecules. This guide provides a comparative review of patents that utilize this acid, focusing on the synthesis of Stearoyl-CoA Desaturase (SCD) inhibitors and bioactive pyrazole derivatives. We present quantitative data from these patents, detail the experimental protocols, and visualize the synthetic and biological pathways involved.
Part 1: Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[1] Inhibition of SCD1, an isoform of the enzyme, is a therapeutic target for a range of conditions including hepatic steatosis, metabolic diseases, and cancer.[1][2] Patents reveal the use of this compound as a core component in developing potent SCD inhibitors.
Quantitative Data: SCD Inhibitor Activity
The following table summarizes the inhibitory activity of example compounds synthesized in patents, where the core structure is derived from or related to this compound. The data represents the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
| Patent/Compound Example | Target | Assay Type | IC50 (nM) |
| US7652013B2, Example 1 | Human SCD1 | Microsomal Assay | < 100 |
| US7652013B2, Example 2 | Human SCD1 | Microsomal Assay | < 100 |
| US20090149466A1, Example 5 | Human SCD1 | Microsomal Assay | 150 |
| US20090149466A1, Example 12 | Human SCD1 | Microsomal Assay | 80 |
Experimental Protocols
1. General Synthesis of SCD Inhibitors
The synthesis typically involves a multi-step process beginning with the activation of the carboxylic acid of this compound, followed by amide coupling and subsequent cross-coupling reactions.
-
Step 1: Amide Coupling: this compound is coupled with a desired amine partner. The reaction is typically mediated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).
-
Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling: The bromine atom on the aromatic ring serves as a handle for C-C or C-N bond formation. For instance, a Suzuki coupling with a boronic acid derivative, catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3), is used to introduce further complexity and build the final inhibitor structure.
2. SCD1 Inhibition Assay Protocol (Microsomal Assay)
The potency of the synthesized compounds is evaluated using an in vitro assay with liver microsomes, which are rich in SCD enzyme.
-
Preparation: Liver microsomes are prepared from mice or human cell lines. The substrate, [14C]-stearoyl-CoA, is prepared.
-
Reaction: The test compound (inhibitor) is pre-incubated with the microsomes in a buffered solution. The reaction is initiated by adding the radiolabeled [14C]-stearoyl-CoA substrate.
-
Analysis: The reaction is allowed to proceed for a set time and then quenched. The lipids are extracted, and the conversion of [14C]-stearoyl-CoA (saturated) to [14C]-oleoyl-CoA (monounsaturated) is quantified using chromatography and scintillation counting. The IC50 value is calculated by measuring the degree of inhibition at various compound concentrations.[3]
Visualizations
Below are diagrams illustrating the general synthetic workflow and the biological pathway of SCD1.
Caption: General synthetic workflow for SCD inhibitors.
Caption: Mechanism of action for SCD1 inhibitors.
Part 2: Synthesis of Bioactive Pyrazole Derivatives
Pyrazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities.[4] Patents describe the synthesis of pyrazoles from precursors related to this compound for applications including herbicides and, more recently, as inhibitors of enzymes like Protein Arginine Methyltransferase 5 (PRMT5) for cancer therapy.[5][6]
Quantitative Data: Pyrazole Derivative Activity
The table below shows the biological activity of patented pyrazole compounds. The specific activity measured varies with the intended application.
| Patent/Compound Example | Application | Target/Assay | Activity Metric | Value |
| EP 0 443 059 B1, Cpd. 1-1 | Herbicide | Pre-emergence vs. Echinochloa crus-galli | % Growth Inhibition | 100% at 500 g/ha |
| EP 0 443 059 B1, Cpd. 1-2 | Herbicide | Pre-emergence vs. Digitaria adscendens | % Growth Inhibition | 100% at 500 g/ha |
| EP 4442680 A1, Example 1 | Anticancer | PRMT5 Enzymatic Assay | IC50 (nM) | < 50 |
| EP 4442680 A1, Example 3 | Anticancer | PRMT5 Enzymatic Assay | IC50 (nM) | < 50 |
Experimental Protocols
1. General Synthesis of Pyrazole Derivatives
The synthesis of the pyrazole core often starts from a diketone intermediate, which can be prepared from a benzoic acid derivative.
-
Step 1: Intermediate Synthesis: this compound is converted to its corresponding acid chloride using an agent like thionyl chloride (SOCl2). This activated intermediate is then reacted with a suitable carbon nucleophile in a Claisen condensation or similar reaction to form a 1,3-diketone precursor.
-
Step 2: Pyrazole Ring Formation: The 1,3-diketone is cyclized by reacting it with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine). This reaction, often carried out in a protic solvent like ethanol under reflux, forms the pyrazole ring. The substituents on the final pyrazole are determined by the choice of diketone and hydrazine starting materials.[7]
2. PRMT5 Inhibition Assay Protocol
The inhibitory effect of pyrazole derivatives on PRMT5 is measured using an in vitro biochemical assay.
-
Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide by the PRMT5 enzyme complex.
-
Procedure: The test compound is incubated with recombinant human PRMT5/MEP50 complex, the methyl-donor SAM (often radiolabeled, e.g., [3H]-SAM), and a biotinylated peptide substrate.
-
Detection: After incubation, the biotinylated substrate is captured on a streptavidin-coated plate. The amount of incorporated radiolabel is quantified by a scintillation counter. The IC50 is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Visualizations
The following diagrams illustrate the general synthesis of pyrazole derivatives and the role of PRMT5 in cellular processes.
References
- 1. gsartor.org [gsartor.org]
- 2. Stork: Stearoyl-CoA desaturase inhibitors: update on patented compounds [storkapp.me]
- 3. US20090149466A1 - Inhibitors of stearoyl-coa desaturase - Google Patents [patents.google.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. data.epo.org [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(trifluoromethoxy)benzoic Acid: A Comprehensive Guide
For immediate reference, 3-Bromo-5-(trifluoromethoxy)benzoic acid must be managed as a halogenated organic hazardous waste. Disposal down the drain or mixing with general laboratory trash is strictly prohibited.[1][2] The required method of disposal is high-temperature incineration conducted by a licensed hazardous waste management service.[2][3] This guide provides detailed operational procedures for safe handling, temporary storage, spill management, and preparation for final disposal, tailored for research and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to understand its hazards and utilize appropriate personal protective equipment (PPE). The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4]
Personal Protective Equipment (PPE): All handling of this compound and its associated waste must take place in a well-ventilated area, ideally within a certified chemical fume hood.[5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat.[5] | Protects personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or outdoors.[3] A NIOSH-approved respirator may be necessary if dust is generated and ventilation is insufficient.[5] | Prevents inhalation of irritating dust. |
Safe Handling Practices:
-
Avoid contact with skin and eyes.[6]
-
Do not breathe dust, mist, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Ensure containers are kept tightly closed when not in use.[5]
Waste Segregation and Containment
Proper segregation is the most critical step in the disposal process. As a halogenated organic acid, this waste must not be mixed with non-halogenated waste streams.[7][8]
Waste Collection Protocol:
-
Solid Waste: Collect pure this compound, contaminated weighing papers, and other contaminated consumables (e.g., gloves, wipes) in a dedicated, compatible, and clearly labeled hazardous waste container.[2][7] Polyethylene containers are often suitable.[1]
-
Contaminated Solvents: If the compound is dissolved in a solvent, the entire solution should be collected as halogenated liquid waste, separate from non-halogenated solvent waste.[9][10]
-
Labeling: Waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[7][8] Do not use abbreviations or chemical formulas.[7] The label must be affixed as soon as the first drop of waste is added.[8]
-
Storage: Store waste containers in a designated and secure satellite accumulation area, such as a chemical storage cabinet, away from incompatible materials like strong oxidizing agents, acids, and bases.[1][3] Ensure the container is kept tightly closed in a cool, dry, and well-ventilated location.[4][5]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[6] If the spill is significant, evacuate non-essential personnel from the immediate area.[6]
-
Wear Appropriate PPE: Do not attempt to clean a spill without the proper personal protective equipment as outlined in Section 1.[3]
-
Containment: For solid spills, carefully sweep or shovel the material to minimize dust generation.[3] Place the collected material into a suitable, labeled container for disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., absorbent pads, wipes) must also be disposed of as halogenated hazardous waste.[2][7]
-
Environmental Protection: Prevent spilled material from entering drains, sewers, or public waters.[3] If this occurs, notify the relevant authorities immediately.[3]
Final Disposal Procedures
The ultimate disposal of this compound must be performed by a licensed and certified hazardous waste management provider.
-
Recommended Disposal Method: The preferred method is high-temperature incineration at an authorized facility equipped with an afterburner and a flue gas scrubber.[2][3] This is necessary to neutralize acidic gases, such as hydrogen bromide and hydrogen fluoride, that are produced during combustion.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the properly contained and labeled waste.[8] Do not attempt to transport hazardous waste yourself.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 453565-90-7 | [3][4] |
| Molecular Formula | C8H4BrF3O3 | [3] |
| Physical Form | Solid | [11] |
| Melting Point | 132.3 - 132.8 °C | [12] |
| Boiling Point | 284.3 °C at 760 mmHg | [12] |
| Density | 1.8 ± 0.1 g/cm³ | [12] |
| Flash Point | 125.8 ± 27.3 °C | [12] |
Experimental Protocols and Visualizations
This document provides procedural guidance for disposal. For experimental protocols involving the use of this chemical, please refer to your specific laboratory's Standard Operating Procedures (SOPs) and the manufacturer's Safety Data Sheet (SDS).
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Essential Safety and Logistical Information for Handling 3-Bromo-5-(trifluoromethoxy)benzoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 3-Bromo-5-(trifluoromethoxy)benzoic acid.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8H4BrF3O3[1][2] |
| Molecular Weight | 285.02 g/mol [2] |
| Appearance | Solid |
| Melting Point | 132.3-132.8ºC[3] |
| Boiling Point | 284.3°C at 760 mmHg[3] |
| Density | 1.8±0.1 g/cm3 [3] |
| Flash Point | 125.8±27.3 °C[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area.[1] A chemical fume hood is the most appropriate engineering control to minimize inhalation of dust or vapors.[4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1][4]
2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to prevent contact with the chemical.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | A face shield should be used in conjunction with goggles for maximum protection, especially when there is a risk of splashing.[4][6] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are generally recommended for handling corrosive substances.[6] Always inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[6] |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are not sufficient to maintain exposure below permissible limits or when handling large quantities. A particulate filter conforming to EN 143 is recommended.[2] |
| Feet | Closed-toe shoes | Safety shoes are recommended to protect against spills and falling objects.[1] |
3. Handling Procedures:
-
Avoid breathing dust, mist, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][2]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Minimize the generation of dust when handling the solid material.[1]
-
Use non-sparking tools to prevent ignition sources.[3]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store below eye level to minimize the risk of dropping containers.[7]
Emergency Procedures
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]
Spill Response:
-
Ensure adequate ventilation and wear appropriate PPE.[2]
-
For dry spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]
-
For wet spills, use an inert absorbent material to contain the spill and then place it in a suitable container for disposal.[8]
-
Prevent the spilled material from entering drains or waterways.[9]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Chemical: This compound is a halogenated organic waste.[10] It should be disposed of by a licensed professional waste disposal service.[1] The recommended method is incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]
-
Contaminated Packaging: Dispose of the container in accordance with licensed collector's sorting instructions.[1] Do not reuse empty containers.
Workflow for Handling this compound
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. safeti.com [safeti.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
